4-Methylphenethylamine
Description
Nomenclature and Chemical Classification of 4-Methylphenethylamine
The systematic naming and classification of chemical compounds are fundamental to ensuring clarity and precision in scientific discourse. This compound is identified through a preferred IUPAC name and several other names commonly used in research and commercial contexts.
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. The preferred IUPAC name for this compound is 2-(4-Methylphenyl)ethan-1-amine. wikipedia.orgnih.gov This name precisely describes the molecule's structure: an ethanamine chain attached to a phenyl group at the second carbon, with a methyl group at the fourth position of the phenyl ring.
In addition to its preferred IUPAC name, this compound is known by several other designations. wikipedia.org These include research codes such as PAL-503 and PAL503. wikipedia.org Alternative chemical names like 2-(4-Methylphenyl)ethanamine and 2-(p-Tolyl)ethan-1-amine are also used, reflecting the para-position of the methyl group on the toluene-derived ring. wikipedia.orgnih.gov
| Nomenclature of this compound | |
| Preferred IUPAC Name | 2-(4-Methylphenyl)ethan-1-amine wikipedia.orgnih.gov |
| Other Names | PAL-503, PAL503, 2-(4-Methylphenyl)ethanamine, 2-(p-Tolyl)ethan-1-amine wikipedia.org |
This compound belongs to the phenethylamine (B48288) class of compounds. smolecule.comwikipedia.org These are organic compounds that feature a phenethylamine backbone, which consists of a phenyl ring attached to an ethylamine (B1201723) chain. wikipedia.org The various derivatives within this class are distinguished by the substitution of hydrogen atoms on the phenyl ring, the ethylamine sidechain, or the amino group. wikipedia.org 4-MPEA is specifically characterized by a methyl group substitution at the para (4-position) of the phenyl ring. smolecule.com It is a human trace amine associated receptor 1 (TAAR1) agonist, a characteristic it shares with its monomethylated phenethylamine isomers. wikipedia.org
Amphetamine, also known as α-methylphenethylamine, is a structural isomer of 4-MPEA. wikipedia.orgwikipedia.org The key structural difference lies in the position of the methyl group. In amphetamine, the methyl group is attached to the alpha-carbon of the ethylamine sidechain, whereas in 4-MPEA, it is attached to the phenyl ring. wikipedia.orgvulcanchem.com This seemingly minor difference in structure leads to significant differences in their pharmacological profiles. Amphetamine is a potent central nervous system stimulant, while 4-MPEA's effects are less pronounced. wikipedia.org
β-Methylphenethylamine is another structural isomer of 4-MPEA. wikipedia.org In this compound, the methyl group is located on the beta-carbon of the ethylamine sidechain. nih.gov Like 4-MPEA, it is a trace amine associated receptor 1 (TAAR1) agonist. wikipedia.org
N-methylphenethylamine is also a structural isomer of 4-MPEA. wikipedia.org In this case, the methyl group is attached to the nitrogen atom of the amino group. wikipedia.org N-methylphenethylamine is a naturally occurring trace amine in humans and is a substrate for the enzyme phenylethanolamine N-methyltransferase. wikipedia.org
| Comparison of this compound and its Isomers | |
| Compound | Position of Methyl Group |
| This compound | 4-position of the phenyl ring smolecule.com |
| α-methylphenethylamine (Amphetamine) | Alpha-carbon of the ethylamine sidechain wikipedia.org |
| β-methylphenethylamine | Beta-carbon of the ethylamine sidechain nih.gov |
| N-methylphenethylamine | Nitrogen atom of the amino group wikipedia.org |
Classification within Phenethylamine Derivatives
Related Ring-Substituted Phenethylamines
The phenethylamine structure serves as a backbone for a vast array of compounds where hydrogen atoms on the phenyl ring are replaced with various substituents. wikipedia.orgwikipedia.org These substitutions can significantly influence the biochemical and pharmacological activity of the resulting molecules. nih.gov The class of substituted phenethylamines includes numerous psychoactive drugs, such as stimulants, hallucinogens, and entactogens, as well as many endogenous compounds like hormones and neurotransmitters. wikipedia.orgwikipedia.org
Examples of ring-substituted phenethylamines include:
2,5-Dimethoxy-4-methylphenethylamine (B1664025) (2C-D) : A compound studied alongside other 4-substituted phenethylamines to compare their behavioral effects and mechanisms of action. nih.gov
2,5-Dimethoxy-4-chlorophenethylamine (2C-C) , 2,5-dimethoxy-4-ethylphenethylamine (2C-E) , and 2,5-dimethoxy-4-iodophenethylamine (2C-I) : These, along with 2C-D, are part of a series of psychoactive substituted phenethylamines used in research to understand structure-activity relationships. nih.gov
4-Chloro-beta-methylphenethylamine : A phenethylamine derivative with a chlorine atom on the phenyl ring, which has been studied for its potential pharmacological effects. ontosight.ai
Mescaline (3,4,5-trimethoxyphenethylamine) : A well-known hallucinogen that exemplifies a trisubstituted phenyl ring on the phenethylamine framework. wikipedia.org
Dopamine (B1211576) : An essential endogenous neurotransmitter, dopamine is technically a substituted phenethylamine with hydroxyl groups at the 3 and 4 positions of the benzene (B151609) ring. wikipedia.org
The study of these and over 90 other phenethylamines with regioisomeric or isobaric relationships helps researchers understand how the nature and position of aromatic ring substituents confer specific properties. ojp.gov
Contextual Significance in Contemporary Chemical and Pharmacological Sciences
Relevance as a Research Compound
This compound is utilized in scientific research as an analytical standard and a pharmacological tool. biosynth.comlgcstandards.com Its primary significance in research stems from its activity as an agonist of the human trace amine-associated receptor 1 (TAAR1). wikipedia.org This receptor is involved in regulating monoamine neurotransmission, making 4-MPEA a useful compound for studying its function. wikipedia.orgwikipedia.org
Furthermore, 4-MPEA has been found to inhibit certain human cytochrome P450 enzymes, specifically CYP1A2 and CYP2A6. wikipedia.org This inhibitory action makes it a relevant compound for investigations in toxicology and drug metabolism. biosynth.com It is sold strictly for research purposes and is not intended for personal or veterinary use. biosynth.com
Role in Understanding Phenethylamine Pharmacology
The study of 4-MPEA contributes to the broader understanding of phenethylamine pharmacology by illustrating how minor structural modifications can alter biological activity. nih.gov As a TAAR1 agonist, its properties are compared with other trace amines and related compounds to elucidate the function of this receptor system. wikipedia.org
By examining a simple derivative like 4-MPEA, researchers can isolate the effect of a single methyl group substitution at the para-position of the phenyl ring. This helps in building structure-activity relationship models for the phenethylamine class. nih.gov Comparing its effects to other isomers and related substituted phenethylamines allows scientists to map how different substitutions on the phenethylamine backbone lead to diverse pharmacological profiles, from central nervous system stimulation to hallucinogenic effects. wikipedia.orgnih.gov
Distinction from Amphetamine and Related Compounds
A crucial distinction exists between this compound and amphetamine, despite both being isomers with the same chemical formula (C₉H₁₃N). wikipedia.org The difference lies in the placement of the methyl group. wikipedia.orgwikipedia.org
In This compound , the methyl group is substituted on the phenyl ring at the para (4) position. wikipedia.org
In Amphetamine , the name is a contraction of alpha-methylphenethylamine, and the methyl group is substituted on the alpha (α) carbon of the ethyl side-chain. wikipedia.orgwikipedia.org
This structural difference is significant and places them in different sub-classes. 4-MPEA is a ring-substituted phenethylamine, while amphetamine is the parent compound of the substituted amphetamine class. wikipedia.orgwikipedia.org This seemingly small change in molecular structure leads to different pharmacological properties. For instance, the alpha-methyl group in amphetamine makes it resistant to metabolism by monoamine oxidase, a key difference from phenethylamines lacking this feature. wikipedia.org Similarly, methamphetamine is distinguished by an additional methyl group on the nitrogen atom of the amine group, which makes its effects more potent than amphetamine. sanalake.com These structural distinctions are fundamental to their classification and pharmacological profiles. sanalake.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJXAQYPOTYDLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186305 | |
| Record name | p-Methylphenethylamine | |
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Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3261-62-9 | |
| Record name | 2-(p-Tolyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3261-62-9 | |
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| Record name | p-Methylphenethylamine | |
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| Record name | 3261-62-9 | |
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| Record name | p-Methylphenethylamine | |
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| Record name | p-methylphenethylamine | |
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| Record name | P-METHYLPHENETHYLAMINE | |
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Synthetic Methodologies and Chemical Reactions of 4 Methylphenethylamine
Established Synthetic Routes for 4-Methylphenethylamine
The production of this compound can be accomplished through several well-documented synthetic strategies. These routes, each with distinct starting materials and reaction conditions, offer versatility in laboratory and potential industrial applications. Key methodologies include reductive amination of carbonyl compounds, direct alkylation of phenethylamine (B48288), and catalytic hydrogenation of a ketone precursor.
Reductive Amination Procedures
Reductive amination stands as a cornerstone in the synthesis of amines, including this compound. This process involves the reaction of a carbonyl compound with ammonia (B1221849) or an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. This method is advantageous due to the wide availability of starting materials and the potential for mild reaction conditions. researchgate.net
One effective approach to synthesizing this compound is through the reductive amination of 4-methylbenzaldehyde (B123495). smolecule.com In this reaction, 4-methylbenzaldehyde is treated with ammonia to form an intermediate imine, which is subsequently reduced to the target primary amine. Various reducing agents can be employed for this transformation. For instance, the reaction can be carried out in the presence of a reducing agent like sodium cyanoborohydride. smolecule.com Alternatively, catalytic hydrogenation can be utilized, where hydrogen gas and a metal catalyst facilitate the reduction of the imine. researchgate.net A study on cobalt-catalyzed reductive amination demonstrated the conversion of 4-methylbenzaldehyde using a combination of Co(BF₄)₂·6H₂O and linear triphos ligand under hydrogen and ammonia pressure. researchgate.net
| Starting Material | Reagents | Catalyst | Product | Ref |
| 4-Methylbenzaldehyde | Ammonia, Reducing Agent (e.g., Sodium Cyanoborohydride) | - | This compound | smolecule.com |
| 4-Methylbenzaldehyde | Ammonia, H₂ | Co(BF₄)₂·6H₂O, triphos | This compound | researchgate.net |
Another prevalent reductive amination route begins with 4-methylacetophenone. This ketone can react with an amine to form an imine intermediate, which is then subjected to catalytic hydrogenation to yield this compound. Common catalysts for this hydrogenation step include palladium on carbon (Pd/C) and Raney Nickel (Raney Ni). This method is a common choice for both laboratory and commercial synthesis. The reaction involves the initial formation of an imine from 4-methylacetophenone, which is then reduced under hydrogen pressure in the presence of the catalyst.
| Starting Material | Intermediate | Catalyst | Product | Ref |
| 4-Methylacetophenone | Imine | Pd/C or Raney Ni | This compound |
Alkylation of Phenethylamine
Alkylation of a primary amine provides a direct method for introducing a methyl group onto the nitrogen atom. However, direct methylation of phenethylamine can sometimes lead to the formation of a quaternary iodide. sciencemadness.org
The synthesis of N-methylphenethylamine, a related compound, can be achieved by the N-methylation of phenethylamine using reagents like methyl iodide. wikipedia.org This principle can be extended to the synthesis of derivatives. For instance, N,N,N-trimethylphenethylamine is prepared by reacting N,N-dimethylphenethylamine with methyl iodide. maps.org Similarly, starting from phenethylamine, methylation can be accomplished using methyl iodide or dimethyl sulfate (B86663) under basic conditions to yield N-methylated phenethylamines. smolecule.com
| Starting Material | Alkylating Agent | Product | Ref |
| Phenethylamine | Methyl iodide or Dimethyl sulfate | N-Methylphenethylamine | smolecule.com |
Catalytic Hydrogenation of 4-methylphenylacetone (B1295304)
The catalytic hydrogenation of 4-methylphenylacetone is another viable route to produce this compound. smolecule.com This method involves the reduction of the ketone group to a hydroxyl group, followed by reductive amination or direct reduction of an intermediate formed with a nitrogen source. A common procedure involves heating a mixture of 4-methylphenylacetone and ammonium (B1175870) formate (B1220265), which undergoes reductive amination. The resulting N-formyl-4-methylphenethylamine is then hydrolyzed under acidic conditions to yield the final product.
| Starting Material | Reagents | Intermediate | Product | Ref |
| 4-Methylphenylacetone | Ammonium formate, Acid (e.g., HCl) | N-formyl-4-methylphenethylamine | This compound |
Synthesis of Optically Active 4-Methoxy-α-Methylphenylethylamine from Tyrosine
A notable synthetic route produces optically active 4-methoxy-α-methylphenylethylamine, a chiral building block in medicinal chemistry, from the readily available amino acid tyrosine. mdma.chtandfonline.com This method leverages the inherent chirality of tyrosine to produce the target amine in high enantiomeric purity, avoiding the challenges of resolving racemic mixtures. mdma.ch
The synthesis from L-tyrosine to produce the (R)-amine involves several key steps:
Esterification and Protection: L-tyrosine is first treated with ethanol (B145695) (EtOH) and thionyl chloride (SOCl2) to form the ethyl ester. The amino group is then protected with a benzyloxycarbonyl (Cbz) group, and the phenolic hydroxyl is methylated using methyl iodide (CH3I) and potassium carbonate (K2CO3). mdma.ch
Reduction: The ester group of the resulting compound, (S)-Ethyl α-N-Benzyloxycarbonylamino-4-methoxybenzenepropionate, is reduced to a primary alcohol using sodium borohydride (B1222165) (NaBH4). mdma.ch
Tosylation: The alcohol is then converted to a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a phase transfer catalyst. mdma.ch
Reduction and Deprotection: A one-pot zinc reduction removes the tosyl group. The final step involves catalytic hydrogenolysis over a 10% Palladium on carbon (Pd/C) catalyst to remove the Cbz protecting group, yielding the final product, (R)-4-methoxy-α-methylphenylethylamine, with an optical purity reported to be greater than 99.8% ee. mdma.ch
A similar process starting with D-tyrosine can be used to synthesize the corresponding (S)-enantiomer. mdma.ch This synthetic pathway is valued for its efficiency and use of simple, robust chemistry. mdma.chtandfonline.com
Pharmaceutical Synthesis Methods (e.g., using ammonium formate as hydrogen donor)
In pharmaceutical manufacturing, synthesis methods are often optimized for safety, cost-effectiveness, and ease of scale-up. One such method for a related compound, 4-methoxy-α-methyl-phenethylamine, utilizes ammonium formate as a hydrogen donor in a catalytic transfer hydrogenation reaction. google.com This approach circumvents the need for high-pressure hydrogen gas and specialized autoclave equipment. google.com
The key reaction is the debenzylation of a precursor, such as (S, R)-4-methoxy-α-Methyl-N-(1-phenyl)-phenethylamine hydrochloride. The process involves refluxing the precursor with ammonium formate and a 10% palladium-carbon catalyst in a suitable solvent like butyl acetate (B1210297) or ethanol. google.com
Key parameters of this method include:
Hydrogen Donor: Ammonium formate (cheap and easy to obtain). google.com
Catalyst: Palladium on carbon (Pd/C). google.com
Reaction Temperature: The reaction can be carried out at temperatures ranging from 0 to 150 °C, with a preference for 30 to 120 °C. google.com
Reaction Time: The reaction is relatively fast, with times ranging from 0.25 to 10 hours. google.com
Yield: This method is reported to achieve high yields, often 90% or more. google.com
This technique represents a practical and efficient route for the large-scale production of phenethylamine derivatives. google.com The Leuckart reaction is another classic method that uses ammonium formate or formamide (B127407) to convert ketones (like acetophenone, a structural relative of 4-methylphenylacetone) into amines. orgsyn.orgresearchgate.net
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is primarily defined by its nucleophilic primary amine group attached to an ethyl chain, which is, in turn, connected to a 4-methylphenyl ring. smolecule.com
Typical Reactions of Amines and Phenethylamines
As a primary amine, this compound undergoes typical reactions of this functional group. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a base. Its reactivity allows for a wide range of derivatization reactions, including alkylation, acylation, and reductive amination, which are fundamental in modifying its structure and properties. smolecule.comyoutube.com
Alkylation Reactions with Alkyl Halides
This compound can react with alkyl halides (e.g., methyl iodide) in an alkylation reaction. smolecule.comdoubtnut.com This is a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. A primary challenge with this reaction is controlling the extent of alkylation. The initial reaction forms a secondary amine, which can then react further with the alkyl halide to produce a tertiary amine, and subsequently a quaternary ammonium salt. youtube.comdoubtnut.com The relative reactivity of alkyl halides generally follows the order R-I > R-Br > R-Cl. youtube.com
Acylation for Amide Formation
Acylation is a robust reaction for converting this compound into a corresponding amide. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. oup.comorganic-chemistry.org The resulting amide bond is significantly more stable than the parent amine.
This derivatization is often used for analytical purposes. For instance, regioisomers of methoxy-methyl-phenethylamines have been acylated with perfluoroacylating agents to form pentafluoropropionamides and heptafluorobutyrylamides. oup.comnih.gov These derivatives provide unique fragment ions in mass spectrometry, allowing for specific identification and differentiation from isomeric compounds. nih.gov
Reductive Amination for Derivative Synthesis
Reductive amination is a highly versatile and widely used method in pharmaceutical chemistry for synthesizing complex amines. masterorganicchemistry.comnih.gov This process can be used to synthesize derivatives of this compound. The reaction involves two main approaches:
Reacting this compound with an aldehyde or a ketone to form an intermediate imine, which is then reduced to a more substituted amine. masterorganicchemistry.com
Reacting a ketone precursor, such as 4-methylphenylacetone, with an amine source (like ammonia) in the presence of a reducing agent. d-nb.info
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective because they can selectively reduce the imine intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.comineosopen.org This method avoids the issue of over-alkylation common in reactions with alkyl halides. masterorganicchemistry.com
Preparation of Hydrochloride Salt Forms
The conversion of the free base this compound (4-MPEA) into its hydrochloride salt is a critical final step in many synthetic procedures. This process enhances the compound's stability, increases its water solubility, and facilitates its handling and purification as a crystalline solid. The formation of the hydrochloride salt is typically achieved by treating the amine with hydrochloric acid. Various methodologies have been documented, differing in the form of hydrochloric acid used, the choice of solvent, and the conditions for crystallization.
The fundamental reaction involves the protonation of the basic amino group of 4-MPEA by hydrochloric acid, forming the ammonium chloride salt. This acid-base reaction is straightforward and generally proceeds with high yield.
Common methods for the preparation of this compound hydrochloride include the use of hydrogen chloride gas, aqueous hydrochloric acid, or solutions of hydrogen chloride in organic solvents. The choice of method often depends on the preceding synthetic steps, the scale of the reaction, and the desired purity of the final product.
Direct Gas Addition
One established method involves dissolving the crude or purified 4-MPEA free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate. Anhydrous hydrogen chloride gas is then bubbled through the solution. google.com This typically leads to the rapid precipitation of this compound hydrochloride as a crystalline solid. The solid product can then be isolated by filtration, washed with a portion of the anhydrous solvent to remove any soluble impurities, and dried. For instance, in syntheses of related phenethylamines, the free base is dissolved in ether and the solution is saturated with anhydrous HCl, causing the hydrochloride salt to precipitate, which is then collected by filtration. google.com
Use of HCl in Organic Solvents
A widely used and convenient alternative to using gaseous HCl is the addition of a solution of hydrogen chloride in an organic solvent. Commercially available solutions, such as HCl in isopropanol (B130326), 1,4-dioxane, or diethyl ether, are frequently employed. google.comgoogle.com In a typical procedure, the 4-MPEA free base is dissolved in a solvent like ethyl acetate or diisopropyl ether. google.comgoogle.com A stoichiometric or slight excess of the HCl solution is then added, often with stirring, at room temperature or below. For example, a procedure for a structurally similar compound involves dissolving the free base in ethyl acetate and adding a 4M solution of hydrogen chloride in 1,4-dioxane. The mixture is stirred for an extended period, such as 18 hours at 25°C, to ensure complete salt formation, after which the solid hydrochloride salt is collected by filtration. google.com
Acidification with Aqueous HCl
In synthetic routes that conclude with an aqueous work-up, the hydrochloride salt can be formed by acidifying the aqueous layer containing the amine. For instance, following the reduction of a nitroalkene intermediate with zinc powder in the presence of aqueous HCl, the resulting 4-MPEA is already in the form of its hydrochloride salt in the aqueous solution. The product is then isolated by removing the water, often under reduced pressure, followed by purification steps like recrystallization.
Deprotection and Salt Formation
In multi-step syntheses involving protecting groups, the final deprotection step can be combined with salt formation. For example, if an N-Boc protected precursor of 4-MPEA is used, the Boc group can be removed by treatment with an acidic reagent, such as hydrochloric acid in an appropriate solvent. This process simultaneously deprotects the amine and forms the hydrochloride salt in a single step, which can then be isolated.
Purification by Crystallization
Regardless of the method of preparation, the final purity of the this compound hydrochloride is often enhanced by recrystallization. The choice of solvent for recrystallization is crucial for obtaining high-purity crystals. Common solvent systems include mixtures like isopropanol/ether, dichloromethane/acetone, or single solvents such as ethanol. google.comgoogle.com For example, a related phenethylamine hydrochloride was purified by recrystallization from a mixture of isopropanol and ether to yield a product with a sharp melting point. google.com
The following table summarizes various reported conditions for the formation of phenethylamine hydrochloride salts, which are applicable to this compound.
| HCl Source | Solvent(s) | Reaction Conditions | Purification Method | Reference(s) |
| Anhydrous HCl gas | Diethyl ether | Saturation of the solution with HCl gas. | Filtration and washing with dry ether. | google.com |
| 4M HCl in 1,4-Dioxane | Ethyl Acetate | Stirring for 18 hours at 25 °C. | Filtration. | google.com |
| Isopropanolic HCl | Ethyl Acetate | Addition of HCl solution until pH ~2. | Solvent removal under vacuum. | google.com |
| HCl gas | Dichloromethane | Passing gas through the solution for 15-20 min at 25-30 °C. | Solvent removal, followed by crystallization from acetone. | google.com |
| Aqueous HCl | Water | Acidification of the reaction mixture. | Distillation of water, followed by drying of the salt. | chemicalbook.com |
Advanced Pharmacological Investigations of 4 Methylphenethylamine
Receptor Interactions and Agonist Activity
4-Methylphenethylamine (4-MPEA) is an organic compound and a structural isomer of amphetamine that demonstrates notable interactions with key neuroreceptors. wikipedia.org Its pharmacological profile is primarily defined by its activity as an agonist at the trace amine-associated receptor 1 (TAAR1), which positions it within a class of compounds that modulate monoaminergic neurotransmitter systems. wikipedia.org Further investigation into its receptor binding profile reveals a complex interplay of effects that extend to serotonin (B10506) receptors and potential interactions with metabolic enzymes like monoamine oxidase.
This compound is a recognized agonist of the human trace amine-associated receptor 1 (TAAR1). wikipedia.org This G protein-coupled receptor (GPCR) is a critical regulator of monoamine neurotransmission and is responsive to endogenous trace amines—such as β-phenylethylamine, tyramine, and octopamine—as well as structurally related amphetamine-like compounds. wikipedia.orgfrontiersin.org The activation of TAAR1 by agonists like 4-MPEA initiates a cascade of intracellular signaling events that significantly influence the activity of dopamine (B1211576) and serotonin pathways.
TAAR1 is understood to play a significant role in regulating the neurotransmission of dopamine, norepinephrine (B1679862), and serotonin in the central nervous system. wikipedia.org Located within the presynaptic terminal of monoamine neurons, TAAR1 functions as a neuromodulator. wikipedia.orgnih.gov Its activation can lead to several downstream effects, including the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, which in turn can influence monoamine transporter function. frontiersin.org Evidence suggests that TAAR1 can exert an inhibitory influence on monoaminergic neurotransmission; for example, it can reduce the firing rate of dopamine neurons, potentially preventing hyper-dopaminergic states. wikipedia.orgnih.gov This receptor system works in concert with traditional monoamine autoreceptors to provide a nuanced level of control over neurotransmitter release and reuptake. frontiersin.org
As a TAAR1 agonist, 4-MPEA modulates the dopamine and serotonin neurotransmitter systems. The activation of TAAR1 can influence the function of monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT). researchgate.net One of the key mechanisms of TAAR1 is its ability to induce a reversal in the transport direction of these transporters, leading to the efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft. frontiersin.org This increases the extracellular concentrations of dopamine and serotonin, thereby enhancing their signaling at postsynaptic receptors. wikipedia.org Furthermore, TAAR1 activation is linked to the modulation of dopaminergic and glutamatergic signaling, highlighting its potential as a therapeutic target for conditions characterized by dysregulated reward processing. frontiersin.org
4-MPEA shares its identity as a TAAR1 agonist with its monomethylated phenethylamine (B48288) isomers, which include amphetamine (α-methylphenethylamine), β-methylphenethylamine, and N-methylphenethylamine. wikipedia.org While they all target TAAR1, their pharmacological nuances differ. Research comparing phenethylamine derivatives to their corresponding amphetamine (α-methylated) counterparts indicates that phenethylamines often bind more strongly to TAAR1. nih.gov
However, the functional outcome, such as hallucinogenic potency, has been observed to be greater for phenylisopropylamines (amphetamines) than for the corresponding phenethylamines, which is attributed to higher efficacy at serotonin 5-HT2A receptors. psu.edu There are also notable species-dependent differences in TAAR1 activity; for instance, amphetamine and methamphetamine are potent TAAR1 agonists in rodents but display significantly lower potency in humans. researchgate.net
| Compound | Isomeric Relationship to 4-MPEA | Primary Target | Notes on TAAR1 Activity |
| This compound (4-MPEA) | N/A | TAAR1 Agonist | The parent compound of this investigation. wikipedia.org |
| Amphetamine (α-methylphenethylamine) | Positional Isomer | TAAR1 Agonist | Shares TAAR1 agonism with 4-MPEA; however, its potency is significantly lower at human TAAR1 compared to rodent TAAR1. wikipedia.orgresearchgate.net |
| β-Methylphenethylamine (BMPEA) | Positional Isomer | TAAR1 Agonist | A structural isomer of amphetamine; demonstrates amphetamine-like effects. wikipedia.orgresearchgate.net |
| N-Methylphenethylamine | Structural Isomer | TAAR1 Agonist | An endogenous trace amine that also acts as a TAAR1 agonist. wikipedia.orgwikipedia.org |
While direct research on the binding affinity of this compound at serotonin 5-HT2A and 5-HT2C receptors is limited in the available literature, studies on structurally analogous compounds provide significant insight. The phenethylamine class is known for interactions with these receptors. ontosight.ai Specifically, 2,5-dimethoxy-4-methylphenethylamine (B1664025) (2C-D), a compound that contains the this compound core structure, has been identified as a full agonist at both 5-HT2A and 5-HT2C receptors in functional assays. nih.gov
Generally, psychedelic phenethylamines show less than a 10-fold selectivity for 5-HT2A over 5-HT2C receptors. researchgate.net The interaction with 5-HT2A receptors is considered essential for the hallucinogenic activity of many serotonergic compounds. nih.govnih.gov The addition of an α-methyl group, which converts a phenethylamine into a phenylisopropylamine (amphetamine), has been shown to increase the efficacy at 5-HT2A/2C receptors, which may correlate with higher hallucinogenic potency. psu.edu Given the activity of its close analog 2C-D, it is plausible that 4-MPEA also interacts with these serotonin receptor subtypes, though its specific affinity and efficacy remain to be formally characterized.
The potential for this compound to inhibit monoamine oxidase (MAO) enzymes, MAO-A and MAO-B, is suggested by studies on structurally related compounds. Direct enzymatic studies on 4-MPEA are not extensively detailed in the primary literature. However, research on analogous phenethylamines indicates that substitutions on the phenyl ring can confer MAO-inhibitory properties.
For example, 4-dimethylaminophenethylamine (4-DMAPEA), which lacks the α-methyl side chain found in amphetamines, was identified as a nonselective and reversible MAO inhibitor. uchile.clnih.gov In contrast, 4-amino-α-methylphenethylamine derivatives were found to be highly selective and reversible inhibitors of MAO-A. uchile.clnih.gov Furthermore, a study on various 4-aminophenethylamine derivatives confirmed that all tested compounds selectively inhibited the A-form of MAO in vitro. nih.gov These findings suggest that the 4-substituted phenethylamine scaffold is conducive to MAO inhibition.
| Compound | Structure Note | MAO Inhibition Profile | Selectivity |
| 4-Dimethylaminophenethylamine (4-DMAPEA) | 4-dimethylamino substitution | Reversible Inhibitor | Nonselective (Inhibits both MAO-A and MAO-B) uchile.clnih.gov |
| 4-Amino-α-methylphenethylamine Derivatives | 4-amino substitution, α-methylated | Reversible Inhibitor | Selective for MAO-A uchile.clnih.gov |
| 4-Aminophenethylamine Derivatives | 4-amino substitution | In Vitro Inhibitor | Selective for MAO-A nih.gov |
Monoamine Oxidase (MAO) Inhibition
Neurochemical Mechanisms
This compound's neurochemical effects are primarily mediated through its interaction with the human trace amine-associated receptor 1 (TAAR1). wikipedia.org It acts as an agonist at this receptor, a property it shares with other phenethylamine isomers like amphetamine. wikipedia.orggoogle.com TAAR1 is a G protein-coupled receptor that can modulate the activity of monoamine transporters, leading to the release of neurotransmitters from presynaptic neurons. wikipedia.org This mechanism involves inducing reverse transport at the dopamine transporter (DAT) and norepinephrine transporter (NET). iiab.me
Table 2: Receptor and Transporter Interactions of this compound
| Target | Action | Implied Effect |
|---|---|---|
| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist wikipedia.orggoogle.com | Modulation of monoamine systems |
| Dopamine Transporter (DAT) | Substrate/Releasing Agent researchgate.net | Dopamine efflux |
| Norepinephrine Transporter (NET) | Substrate/Releasing Agent researchgate.net | Norepinephrine efflux |
As a TAAR1 agonist and a norepinephrine-dopamine releasing agent, this compound enhances dopamine release. iiab.me Activation of TAAR1 by an agonist can trigger dopamine efflux, increasing its concentration in the synapse. wikipedia.org Studies on the structurally related compound β-methylphenethylamine (BMPEA) confirm that it acts as a substrate-type releasing agent at dopamine transporters (DATs), a mechanism shared by amphetamines. researchgate.net This suggests that this compound likely enters the presynaptic neuron via DAT and triggers the release of dopamine from vesicular stores into the cytoplasm and subsequently into the synaptic cleft. iiab.me
The enhancement of norepinephrine release is a prominent feature of this compound's neurochemical profile. Research on its analogue, β-methylphenethylamine (BMPEA), showed that its releasing actions were more potent at norepinephrine transporters (NETs) than at dopamine transporters (DATs). researchgate.net This preferential activity at NET suggests that this compound is also an effective norepinephrine releasing agent. By acting as a substrate for NET, it facilitates the reverse transport of norepinephrine, leading to increased extracellular levels. iiab.meresearchgate.net
Neurotransmitter Release and Reuptake Modulation
Serotonin Release Enhancement
This compound (4-MPEA) has been identified as a compound that stimulates the release of several key neurotransmitters, including serotonin. As a member of the phenethylamine class, its pharmacological activity includes modulating monoaminergic systems. smw.ch Specifically, para-substituted amphetamines, a related class of compounds, are known to be potent releasers of serotonin. smw.ch The enhancement of serotonin release is a crucial factor in mood regulation. In animal models, 4-MPEA was observed to be more potent than traditional amphetamines in its ability to inhibit monoamine oxidase (MAO), which leads to increased levels of serotonin and dopamine. This action is primarily mediated through its agonistic activity at the Trace Amine-Associated Receptor 1 (TAAR1), which is involved in modulating neurotransmitter systems, particularly those involving dopamine and serotonin.
Interaction with Cytochrome P450 Enzymes
Research indicates that this compound interacts with and inhibits certain cytochrome P450 (CYP450) enzymes. wikipedia.org The CYP450 system is a family of isozymes essential for the biotransformation and metabolism of a wide variety of drugs and other foreign substances (xenobiotics). nih.gov The inhibition of these enzymes by a substance can lead to significant changes in the metabolism of other co-administered drugs.
Studies have specifically identified that 4-MPEA inhibits the human cytochrome P450 enzymes CYP1A2 and CYP2A6. wikipedia.orgvulcanchem.com This inhibitory action is a key aspect of its pharmacological profile. The inhibition of these specific isoforms means that 4-MPEA can selectively interfere with the metabolic pathways of compounds that are substrates for these particular enzymes. nih.govnih.gov
Table 1: Summary of 4-MPEA Interaction with Cytochrome P450 Enzymes
| Enzyme | Interaction | Finding |
| Cytochrome P450 (General) | Inhibition | 4-MPEA is known to inhibit certain CYP450 enzymes, affecting drug metabolism. wikipedia.org |
| CYP1A2 | Inhibition | Specifically identified as being inhibited by 4-MPEA. wikipedia.orgvulcanchem.com |
| CYP2A6 | Inhibition | Specifically identified as being inhibited by 4-MPEA. wikipedia.orgvulcanchem.com |
The inhibition of CYP1A2 and CYP2A6 by this compound has significant implications for drug metabolism and the potential for drug-drug interactions. Since CYP450 enzymes are responsible for the breakdown of many therapeutic agents, their inhibition can lead to altered pharmacokinetics. nih.gov When 4-MPEA is present, the metabolism of other drugs that are substrates for CYP1A2 and CYP2A6 may be slowed or blocked. wikipedia.org This can result in elevated plasma concentrations of the co-administered drugs, potentially leading to increased therapeutic effects or adverse reactions. nih.gov Therefore, the interaction of 4-MPEA with the cytochrome P450 system is a critical consideration in pharmacological research, highlighting the need to understand its potential to cause clinically significant drug interactions. nih.gov
Neurobiological and Behavioral Effects in Research Models
Effects on Wakefulness, Vigilance, and Cognitive Performance
In research settings, this compound has demonstrated effects characteristic of a central nervous system stimulant, including the enhancement of wakefulness, vigilance, and cognitive performance. smolecule.com Studies indicate that stimulant drugs can improve the subjective symptoms associated with sleep deprivation and enhance performance on vigilance tasks. scielo.org.mxnih.gov The stimulant properties of 4-MPEA are linked to its ability to increase the levels of key neurotransmitters in the brain. smolecule.com
The cognitive-enhancing effects of 4-MPEA are associated with its ability to increase dopamine levels in the prefrontal cortex. smolecule.com This brain region is critically involved in executive functions, attention, and cognitive control. smolecule.comahgroup.atnih.gov Low, clinically relevant doses of stimulants are known to preferentially elevate catecholamine levels, including dopamine, in the prefrontal cortex, which can enhance neuronal signal processing. nih.gov The increase in dopamine neurotransmission in the prefrontal cortex is a key mechanism through which stimulants like amphetamine and its analogs are thought to improve cognitive functions such as working memory and attention. nih.govwikipedia.org
Table 2: Summary of Neurobiological and Behavioral Effects
| Effect | Mechanism | Key Brain Region |
| Enhanced Wakefulness & Vigilance | Stimulant properties, increased neurotransmitter release. smolecule.comnih.gov | Not specified |
| Improved Cognitive Performance | Increased dopamine levels. smolecule.com | Prefrontal Cortex. smolecule.comnih.gov |
Influence on Motivation and Reward Systems
The influence of this compound (4-MPEA) on motivation and reward is intrinsically linked to its effects on the brain's dopamine system. Dopamine is a key neurotransmitter in pathways that govern reward-motivated behavior. wikipedia.org The anticipation of rewards typically elevates dopamine levels, and many stimulant drugs amplify dopamine release or block its reuptake. wikipedia.org
The nucleus accumbens, a central component of the ventral striatum, is a critical hub in the brain's reward circuitry. wikipedia.orgnih.gov Dopamine release in this region is strongly associated with motivation, reward, and the translation of these motivations into action. wikipedia.orgnih.gov 4-MPEA, like other phenethylamines, stimulates the release of neurotransmitters such as dopamine, which are crucial for mood regulation and reward pathways. This action is primarily mediated through its function as an agonist at the trace amine-associated receptor 1 (TAAR1). wikipedia.org
Activation of TAAR1 can modulate neurotransmission in dopamine neurons. wikipedia.org The mesolimbic pathway, which projects from the ventral tegmental area (VTA) to the nucleus accumbens, is central to reward processing. wikipedia.orgnih.gov The release of dopamine in the nucleus accumbens is thought to invigorate flexible approach responses towards salient stimuli. nih.govresearchgate.net While direct studies detailing the precise effects of 4-MPEA on dopamine dynamics specifically within the nucleus accumbens are limited, its known mechanism as a dopamine-releasing agent suggests a significant influence on this critical reward center. For comparison, potent dopamine-releasing agents like amphetamine can increase dopamine levels in the striatum by 700–1500% over baseline. nih.gov
Impact on Locomotor Activity
Similar to other stimulant compounds, 4-MPEA exhibits properties that enhance alertness and energy levels, which can manifest as increased locomotor activity. This effect is closely tied to its influence on catecholaminergic systems.
The striatum, which includes the nucleus accumbens and the dorsal striatum, is integral to motor control. wikipedia.org Dopamine pathways originating in the substantia nigra and VTA that terminate in the striatum are crucial for regulating movement. wikipedia.org 4-MPEA's ability to stimulate dopamine release directly impacts these motor pathways. Furthermore, it is known to inhibit monoamine oxidase (MAO), the enzyme responsible for breaking down neurotransmitters like dopamine and norepinephrine, leading to their elevated levels. uchile.cl
Studies on structurally similar compounds, such as 4-methylthioamphetamine, have shown a significant, dose-dependent increase in striatal dopamine, which correlates with increased locomotor activity. nih.gov Amphetamine isomers also dose-dependently increase extracellular dopamine in the striatum and norepinephrine in the prefrontal cortex, producing significant motor activation. nih.gov Given that 4-MPEA acts as a TAAR1 agonist and influences dopamine and norepinephrine, its impact on locomotor activity is a direct consequence of its neurochemical actions in the striatum and other related brain regions. wikipedia.org
Potential for Synergistic Interactions (e.g., with caffeine)
Research indicates that the effects of 4-MPEA can be enhanced when co-administered with other substances, most notably caffeine (B1668208). Studies have shown that caffeine can interact with phenethylamines to produce enhanced stimulant effects. nih.gov
Comparative Pharmacodynamics with Amphetamine
4-MPEA shares a close structural and mechanistic relationship with amphetamine (α-methylphenethylamine). wikipedia.orgwikipedia.org Both compounds are phenethylamine derivatives and act as TAAR1 agonists, a key property governing their pharmacological effects. wikipedia.orgwikipedia.org They exert their stimulant effects by promoting the release and inhibiting the reuptake of key monoamine neurotransmitters. regulations.govnih.gov
| Feature | This compound (4-MPEA) | Amphetamine |
| Primary Mechanism | TAAR1 Agonist, Monoamine Releaser, MAO Inhibitor. wikipedia.org | TAAR1 Agonist, Dopamine/Norepinephrine Releaser & Reuptake Inhibitor. nih.govnih.gov |
| Neurotransmitter Focus | Stimulates release of dopamine and serotonin; potent MAO inhibitor. | Potent releaser of dopamine and norepinephrine. nih.gov d-isomer is more potent for dopamine; l-isomer is more balanced. nih.gov |
| Enzyme Inhibition | Potent inhibitor of monoamine oxidase (MAO). Also inhibits CYP1A2 and CYP2A6. wikipedia.org | Inhibits vesicular monoamine transporter 2 (VMAT-2) and MAO activity. nih.gov |
A significant difference lies in their potency on different systems. In animal models, 4-MPEA was found to be a more potent inhibitor of monoamine oxidase (MAO) than traditional amphetamines, which contributes to elevated levels of serotonin and dopamine. Amphetamine, particularly its d-isomer, is a highly potent dopamine releaser, more so than a norepinephrine releaser. nih.gov In contrast, methylphenidate, another common stimulant, acts primarily as a pure uptake inhibitor without the same releasing activity as amphetamine. osu.edu The stimulant effects of caffeine-phenylethylamine combinations have been found to mimic the discriminative cue of amphetamine in animal studies, highlighting their overlapping behavioral pharmacology. nih.gov
Studies on Parkinson's Disease Models (dopamine degradation prevention)
Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra, leading to a significant dopamine deficiency in the striatum. wikipedia.orgmdpi.com A key therapeutic strategy involves preventing the degradation of the remaining dopamine. mdpi.com
Dopamine is primarily metabolized by the enzymes monoamine oxidase (MAO), particularly MAO-B, and catechol-O-methyl transferase (COMT). wikipedia.org Therefore, inhibiting these enzymes can preserve synaptic dopamine levels. Research has shown that 4-MPEA is metabolized by MAO-B and is a potent inhibitor of MAO. This inhibitory action on the enzyme responsible for dopamine degradation is of significant interest.
While direct studies using 4-MPEA in specific Parkinson's disease models are not extensively detailed in the provided results, its known properties are highly relevant. As a TAAR1 agonist, it belongs to a class of compounds that are believed to function as neuromodulators of monoamine neurotransmitters. google.com Furthermore, its potent MAO inhibitory action is a well-established mechanism for preventing dopamine degradation. uchile.cl Animal models of Parkinson's, often using neurotoxins like MPTP to deplete dopamine and replicate disease hallmarks, are crucial for testing such therapeutic approaches. mdpi.comnih.gov The ability of 4-MPEA to inhibit MAO suggests a potential role in protecting against the neurochemical deficits seen in these models.
Metabolic Pathways and Pharmacokinetics Research
Phase I and Phase II Metabolic Processes
The metabolism of amphetamine-type stimulants is a two-phase process. droracle.aidrughunter.com Phase I involves the introduction or exposure of functional groups through reactions like oxidation and hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes. droracle.ainih.gov Phase II reactions involve the conjugation of these newly formed functional groups with endogenous polar molecules, such as glucuronic acid or sulfate (B86663), to increase water solubility and facilitate elimination from the body. drughunter.comnottingham.ac.uk
Studies on the metabolism of the related compound 4-methylamphetamine in rats have identified several key pathways that are likely applicable to 4-Methylphenethylamine. These include aromatic hydroxylation, hydroxylation of the phenylmethyl group which is then oxidized to a carboxylic acid, and hydroxylation of the side chain. nih.gov The resulting hydroxyl and carboxyl groups then undergo Phase II conjugation. nih.gov
Aromatic Hydroxylation
Aromatic hydroxylation is a common metabolic pathway for phenethylamines and amphetamines. nih.gov This reaction involves the addition of a hydroxyl (-OH) group to the aromatic (phenyl) ring of the molecule. nih.gov In the case of compounds similar to this compound, this hydroxylation is a significant Phase I metabolic step. wikipedia.org For the related compound 4-methylamphetamine, the cytochrome P450 enzyme CYP2D6 has been identified as being involved in this process. nih.gov This biotransformation increases the polarity of the compound, preparing it for subsequent Phase II reactions.
Hydroxylation of the Phenylmethyl Group
Research on analogues like 4-methylamphetamine and other synthetic cathinones has shown that the methyl group attached to the phenyl ring is a site for metabolic modification. nih.govmurdoch.edu.au This Phase I process involves the hydroxylation of the para-methyl group. researchgate.net
Following the initial hydroxylation of the phenylmethyl group, further oxidation can occur. nih.gov The newly formed hydroxymethyl group is oxidized to form a carboxylic acid (-COOH). nih.govmurdoch.edu.au This two-step oxidation process, from a methyl group to a carboxylic acid, represents a significant transformation in the molecule's structure and polarity. harvard.edu
Hydroxylation of the Side Chain
Another key Phase I metabolic route is the hydroxylation of the ethylamine (B1201723) side chain. nih.govofdt.fr This reaction, known as β-hydroxylation, introduces a hydroxyl group at the carbon atom adjacent to the amino group. ofdt.fr This pathway is well-established for structurally related amphetamines and contributes to the formation of polar metabolites. ofdt.fr
Glucuronidation of Hydroxy and Carboxy Groups
Following Phase I metabolism, the generated hydroxyl and carboxyl functional groups serve as attachment points for Phase II conjugation reactions. nih.gov Glucuronidation is a major Phase II pathway where these groups are conjugated with glucuronic acid. drughunter.comnottingham.ac.uk This reaction is mediated by UDP-glucuronosyltransferases (UGTs). drughunter.comnih.gov The resulting glucuronide conjugates are significantly more water-soluble, which facilitates their excretion in urine. nottingham.ac.uk This pathway has been observed for the metabolites of related compounds like 4-methylamphetamine and other phenethylamines. nih.govebi.ac.uk
Sulfation of Hydroxy and Carboxy Groups
In addition to glucuronidation, sulfation is another important Phase II metabolic process for the hydroxy and carboxy metabolites of this compound. nih.gov This reaction involves the transfer of a sulfonate group (SO₃⁻) to the metabolite, a process catalyzed by sulfotransferase (SULT) enzymes. drughunter.com Similar to glucuronidation, sulfation increases the polarity and water solubility of the metabolites, aiding in their elimination from the body. nih.gov This conjugation has been identified as a metabolic pathway for the metabolites of 4-methylamphetamine. nih.gov
Data Tables
Table 1: Summary of Phase I Metabolic Pathways for this compound (based on analogues)
| Metabolic Pathway | Reaction Description | Enzyme Family Involved | Resulting Functional Group |
|---|---|---|---|
| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring | Cytochrome P450 (e.g., CYP2D6) nih.gov | Phenolic Hydroxyl (-OH) |
| Hydroxylation of Phenylmethyl Group | Addition of a hydroxyl group to the methyl substituent on the phenyl ring | Cytochrome P450 researchgate.net | Hydroxymethyl (-CH₂OH) |
| Oxidation of Hydroxymethyl Group | Oxidation of the hydroxymethyl group to a carboxylic acid | Dehydrogenases | Carboxylic Acid (-COOH) |
Table 2: Summary of Phase II Metabolic Pathways for this compound Metabolites
| Metabolic Pathway | Reaction Description | Enzyme Family Involved | Conjugated Metabolite |
|---|---|---|---|
| Glucuronidation | Conjugation of hydroxyl or carboxy groups with glucuronic acid | UDP-glucuronosyltransferases (UGTs) drughunter.com | Glucuronide Conjugate |
Role of CYP2D6 in Aromatic Hydroxylation
The cytochrome P450 (CYP) enzyme system, particularly the CYP2D6 isoform, is known to be involved in the metabolism of many phenethylamine (B48288) compounds, primarily through aromatic hydroxylation. hres.cawikipedia.org For amphetamine, a structurally related compound, CYP2D6 is responsible for the formation of 4-hydroxyamphetamine. hres.cawikipedia.org This process of adding a hydroxyl group to the aromatic ring is a major metabolic route for many amphetamine-type stimulants. wikipedia.org Given the structural similarities, it is plausible that CYP2D6 plays a role in the aromatic hydroxylation of this compound, although specific studies on 4-MPEA are less common. The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, which can lead to differences in drug metabolism. hres.cawikipedia.org Studies have also shown that some amine stimulants can inhibit CYP2D6, potentially leading to drug interactions. researchgate.net
Enzymatic Biotransformations
Monoamine Oxidase B (MAO-B) Metabolism
This compound is a substrate for monoamine oxidase (MAO) enzymes, with a particular preference for the B isoform (MAO-B). MAO-B is a key enzyme in the catabolism of phenylethylamine and its derivatives. researchgate.net The metabolism of N-methylphenethylamine (NMPEA), a closely related compound, is also preferentially handled by MAO-B. wikipedia.org The breakdown of these compounds by MAO-B is a critical step in their clearance from the body.
Involvement of MAO-A
While MAO-B is the primary enzyme for the metabolism of many phenethylamines, monoamine oxidase A (MAO-A) also plays a role. wikipedia.org For some related compounds, like 4-dimethylaminophenethylamine (4-DMAPEA), it has been shown to be a non-selective inhibitor of both MAO-A and MAO-B. uchile.clnih.gov MAO-A is responsible for breaking down various neurotransmitters, including serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). medlineplus.govacs.org The involvement of MAO-A in the metabolism of this compound suggests a broader interaction with the monoamine oxidase system than just MAO-B.
Metabolite Identification and Characterization
Techniques for Metabolite Separation and Identification (e.g., GC-MS, LC-HR-MSn)
The identification and characterization of this compound metabolites rely on advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a widely used method for analyzing amphetamine and its derivatives. researchgate.netresearchgate.net This technique separates compounds based on their volatility and then fragments them to produce a unique mass spectrum for identification. However, for closely related isomers, GC-MS alone may not be sufficient for differentiation, and derivatization or other techniques like gas chromatography-infrared detection (GC-IRD) may be necessary. researchgate.netojp.gov
Liquid chromatography-high-resolution mass spectrometry (LC-HR-MSn) offers another powerful tool for metabolite analysis. nih.gov This technique separates compounds in a liquid phase before high-resolution mass analysis, allowing for the detection and identification of a wide range of metabolites, including those that are not volatile enough for GC-MS. rug.nl LC-MS/MS methods have been developed for the analysis of various phenethylamines in biological samples. nih.gov
Below is a table summarizing the application of these techniques:
| Analytical Technique | Application in Metabolite Analysis of Phenethylamines | Key Advantages |
| GC-MS | Identification and quantification of volatile metabolites and their derivatives. researchgate.netresearchgate.net | High separation efficiency for volatile compounds, established libraries for spectral comparison. |
| LC-HR-MSn | Comprehensive screening and identification of a wide range of metabolites, including non-volatile and conjugated compounds. nih.govrug.nl | High sensitivity and selectivity, ability to analyze a broader range of compounds without derivatization. |
Analysis of Conjugated Metabolites
Following initial enzymatic breakdown (Phase I metabolism), the resulting metabolites can undergo further modification through conjugation (Phase II metabolism). This process typically involves the addition of polar molecules, such as glucuronic acid or sulfate, to the metabolite, which increases its water solubility and facilitates its excretion from the body. uef.fi
The analysis of these conjugated metabolites often requires specific methodologies. For instance, the direct determination of glucuronide and sulfate conjugates of metabolites has been achieved using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). nih.gov In some cases, a hydrolysis step, using an enzyme like β-glucuronidase, is employed to cleave the conjugate and release the original metabolite for easier detection by techniques like GC-MS. rug.nl The stability of these conjugates can be pH-dependent, which is an important consideration during analysis. nih.gov
Research on related compounds has shown that both glucuronide and sulfate conjugates are significant metabolic products. nih.gov For example, studies on 4-aminobiphenyl (B23562) have identified its N-glucuronide as a major metabolite in both human and dog liver. nih.gov
Below is a table detailing common conjugated metabolites and their analysis:
| Conjugate Type | Description | Analytical Approach |
| Glucuronide Conjugates | Formed by the attachment of glucuronic acid to a metabolite. uef.fi | Direct analysis by LC-MS or indirect analysis by GC-MS after enzymatic hydrolysis. rug.nlnih.gov |
| Sulfate Conjugates | Formed by the attachment of a sulfate group to a metabolite. drugbank.com | Direct analysis by LC-MS. nih.gov |
Analytical Methodologies for 4 Methylphenethylamine in Research
Chromatographic Techniques
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. conquerscientific.comnih.gov GC is used to separate volatile and thermally stable compounds in a mixture, while MS provides information about the molecular weight and structure of the separated components. nih.gov
GC-MS is a valuable tool for studying the metabolism of 4-MPEA. In a study investigating the metabolism of 4-methylamphetamine (a related compound) and its isomers, GC-MS was used to separate and identify phase I metabolites after acetylation. nih.gov This approach allows researchers to understand how the body processes these substances, identifying the various metabolic pathways involved. nih.gov These pathways can include hydroxylation, oxidation, and other enzymatic modifications. nih.gov
In forensic and toxicological casework, GC-MS is considered a gold standard for the identification of a wide array of substances, including designer drugs like 4-MPEA. conquerscientific.com Its high specificity and sensitivity make it a reliable method for confirming the presence of these compounds in biological samples such as blood and urine. conquerscientific.comnih.gov GC-MS is often used as a confirmatory technique following preliminary screening tests. conquerscientific.comresearchgate.net
A study on the analysis of various amphetamine-type stimulants and new psychoactive substances (NPS) in blood and urine utilized GC-MS for determination. nih.gov The method involved solid-phase extraction and derivatization before analysis, achieving low limits of detection (LODs) and quantification (LOQs). nih.gov However, it's important to note that some isomers, like the regioisomers of methylamphetamine, can have nearly identical mass spectra, making differentiation by MS alone challenging. In such cases, the chromatographic separation achieved by GC is critical for accurate identification. researchgate.net
Table 1: GC-MS Parameters for the Analysis of Amphetamine-Type Stimulants
| Parameter | Value |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Pretreatment | Solid-phase extraction and derivatization with pentafluoropropionic anhydride |
| Chromatographic Separation Time | < 11 minutes |
| Limits of Detection (LODs) | 0.70 to 7.0 ng/mL |
| Limits of Quantification (LOQs) | 2.0 to 20 ng/mL |
| Extraction Recoveries | > 80% |
Data sourced from a study on the determination of 9 amphetamine-type stimulants, 7 synthetic cathinones, and 5 phenethylamines in whole blood and urine. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. wikipedia.org Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity and is particularly useful for analyzing complex mixtures and trace amounts of substances. nih.gov This technique is often preferred for non-volatile and thermally labile compounds. nih.gov
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography provides highly accurate mass measurements, which is invaluable for identifying unknown metabolites. nih.gov LC-HR-MSn allows for multiple stages of mass analysis, providing detailed structural information about the metabolites of 4-MPEA.
Research on the metabolism of related new psychoactive substances has demonstrated the power of LC-HR-MS/MS for identifying a large number of phase I and phase II metabolites in urine and human liver S9 incubations. nih.gov This detailed metabolic profiling is crucial for understanding the biotransformation of these compounds and for identifying unique biomarkers of exposure. nih.gov
LC-MS/MS is a powerful tool for screening for a wide range of designer drugs, including phenethylamines like 4-MPEA, in biological fluids. nih.govfda.gov.tw These methods are often developed to be rapid and require minimal sample preparation, making them suitable for high-throughput analysis in clinical and forensic toxicology. researchgate.net
Several LC-MS/MS screening methods have been developed to detect a broad spectrum of new psychoactive substances. nih.govnih.govcore.ac.uk These methods can simultaneously identify dozens of compounds in a single run, offering a significant advantage over more targeted approaches. fda.gov.tw For instance, one validated LC-MS/MS method allows for the determination of 13 illicit phenethylamines in amniotic fluid. nih.gov Another study established a screening method for 74 phenethylamines in urine using LC-MS/MS. fda.gov.tw The limits of detection for these methods are typically in the low nanogram per milliliter (ng/mL) range, demonstrating excellent sensitivity. nih.govojp.gov
Table 2: Example of an LC-MS/MS Screening Method for Designer Drugs
| Parameter | Description |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analytes | 31 new designer drugs, cathinone, methcathinone, phencyclidine, and ketamine |
| Sample Matrix | Serum |
| Extraction | Mixed-mode solid-phase extraction |
| Separation Column | Synergi Polar RP |
| Ionization | Positive electrospray ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Limits of Detection | 1.0 - 5.0 ng/mL |
This table summarizes a screening method for various designer drugs. nih.govcore.ac.uk
Spectroscopic and Other Identification Methods
Spectroscopic methods are fundamental to the structural elucidation and identification of 4-MPEA. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique spectral fingerprint.
Infrared (IR) Spectrometry
Infrared (IR) spectrometry is a powerful tool for identifying the functional groups present in a molecule. japer.in For 4-MPEA, the IR spectrum reveals characteristic absorption bands corresponding to its structural features. The primary amine (N-H) stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching and bending vibrations, as well as C-C stretching within the benzene (B151609) ring, also produce distinct signals. chemicalbook.com The combination of gas chromatography with infrared spectrometry (GC/IR) has been shown to be effective in differentiating isomers of ring-substituted phenethylamines, including 4-methylphenylalkylamines. nih.gov
Table 1: Characteristic IR Absorption Bands for 4-Methylphenethylamine
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| N-H | Bend | 1590 - 1650 |
| Aromatic C-H | Bend (Out-of-plane) | 690 - 900 |
Note: Specific peak positions can vary based on the sample preparation method and the physical state of the compound.
Nuclear Magnetic Resonance (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of 4-MPEA. rsc.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.com
In the ¹H NMR spectrum of 4-MPEA, distinct signals corresponding to the aromatic protons, the benzylic and amine-adjacent methylene (B1212753) protons, and the methyl group protons can be observed. The aromatic protons of the para-substituted ring typically appear as two distinct doublets in the aromatic region of the spectrum (around δ 7.0-7.3 ppm). The methylene protons of the ethylamine (B1201723) side chain present as two triplets, while the methyl protons on the aromatic ring appear as a singlet.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule, including the methyl carbon, the two methylene carbons, and the carbons of the aromatic ring. chemicalbook.com
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | ¹³C NMR | ||
| Proton Type | Approximate Chemical Shift (ppm) | Carbon Type | Approximate Chemical Shift (ppm) |
| Aromatic (C₂-H, C₆-H) | 7.10 (d) | C₁ | 136.0 |
| Aromatic (C₃-H, C₅-H) | 7.15 (d) | C₂/C₆ | 129.5 |
| Methylene (Ar-CH₂) | 2.75 (t) | C₃/C₅ | 129.0 |
| Methylene (CH₂-N) | 2.95 (t) | C₄ | 135.5 |
| Methyl (CH₃) | 2.30 (s) | Methylene (Ar-CH₂) | 38.5 |
| Amine (NH₂) | 1.10 (s, broad) | Methylene (CH₂-N) | 44.0 |
| Methyl (CH₃) | 21.0 |
Note: Chemical shifts are typically reported in parts per million (ppm) relative to a standard reference (e.g., TMS). The solvent used can influence the exact chemical shift values.
Ultraviolet (UV) Spectrophotometry
Ultraviolet (UV) spectrophotometry is utilized to analyze compounds containing chromophores, which are parts of a molecule that absorb UV or visible light. The benzene ring in 4-MPEA acts as a chromophore. While UV spectrophotometry is generally less specific than IR or NMR for structural elucidation, it is a valuable quantitative tool, particularly when coupled with separation techniques like high-performance liquid chromatography (HPLC). ajprd.comresearchgate.net The UV spectrum of 4-MPEA in a suitable solvent, such as methanol (B129727) or ethanol (B145695), will exhibit characteristic absorption maxima (λmax) due to electronic transitions within the aromatic ring. Gas chromatography coupled with vacuum ultraviolet (VUV) spectroscopy has also been explored for the analysis of phenethylamines. purdue.edu
Sample Preparation and Derivatization
Effective sample preparation is crucial for accurate and reliable analysis of 4-MPEA, especially from complex biological or environmental matrices. These procedures aim to isolate and concentrate the analyte while removing interfering substances.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely employed technique for the cleanup and pre-concentration of analytes from liquid samples. analchemres.org This method involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. For phenethylamines like 4-MPEA, various SPE sorbents can be used, including reversed-phase materials. chrom-china.com In some advanced applications, molecularly imprinted polymers (MIPs) have been developed for the selective extraction of amphetamine-type stimulants, demonstrating high recovery rates. researchgate.netresearchgate.net Studies have shown that SPE can achieve analytical recoveries of 64-92% for a range of psychostimulants, including phenethylamines. nih.gov
Enzymatic Cleavage of Conjugates
In biological samples, such as urine, drugs and their metabolites can exist as conjugates, commonly with glucuronic acid or sulfate (B86663). These conjugated forms are more water-soluble and facilitate excretion. To analyze the total amount of a substance, a deconjugation step is often necessary. Enzymatic cleavage, typically using enzymes like β-glucuronidase or sulfatase, is a common method to hydrolyze these conjugates, releasing the parent compound for subsequent analysis. researchgate.net This approach is frequently used in toxicological studies of related phenethylamine (B48288) compounds to ensure all forms of the analyte are detected.
Acetylation and Trifluoroacetylation
Derivatization is a crucial step in the analysis of phenethylamines like this compound, often employed to improve chromatographic behavior and enhance the specificity of mass spectrometric detection. Acetylation and trifluoroacetylation are two common derivatization techniques used in research settings.
The formation of N-acetyl derivatives has proven effective for differentiating isomers of ring-substituted arylalkylamines. nih.gov For instance, the analysis of N-acetyl derivatives of 4-methylphenylalkylamine isomers by Gas Chromatography/Infrared/Mass Spectrometry (GC/IR/MS) allows for their ready differentiation. nih.govresearchgate.net This method provides a significant level of confidence due to the combination of spectrometrically independent infrared (IR) and mass spectrometry (MS) data. nih.gov For N-acetylamphetamine, a structurally related compound, IR identification can be achieved with 10 ng of the substance on-column, while MS identification requires as little as 2 ng. nih.gov
Perfluoroacylation, including trifluoroacetylation, is another powerful technique. The formation of derivatives such as pentafluoropropionamides (PFPA) and heptafluorobutyrylamides (HFBA) can lead to significantly individualized mass spectra for closely related isomers. oup.com This individualization arises from the fragmentation of the alkyl carbon-nitrogen bond, which produces unique hydrocarbon fragments, thereby allowing for specific side-chain identification. oup.com While trifluoroacetyl derivatives of amphetamine and methamphetamine can be highly volatile, they produce mass spectra similar to trichloroacetyl derivatives, which are also suitable for identification. oup.com The use of N-(trifluoroacetyl)-α-amino acid chlorides in Friedel-Crafts acylation represents another application of trifluoroacetyl groups in the synthesis and analysis of β-arylalkylamines. core.ac.uk
Phenylisothiocyanate (PIT) Derivatives
The use of phenylisothiocyanate (PIT) as a derivatizing agent offers a robust method for the analysis of amphetamine and its analogues in biological fluids. nih.gov In this method, primary and secondary amines, including phenethylamines, are extracted and then derivatized with PIT before being subjected to High-Performance Liquid Chromatography (HPLC). nih.gov
The resulting phenylisothiocyanate derivatives exhibit good chromatographic behavior and can be detected using various systems, including Diode-Array Detection (DAD) or Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS). nih.gov The full-scan mass spectra of the derivatives obtained via APCI with Collision-Induced Dissociation (CID) are highly selective, showing protonated molecular ions ([M+H]+) and characteristic fragments for the specific drugs, which allows for clear differentiation among various analogues. nih.gov For UV detection, the PIT derivatives of amphetamines show absorption maxima between 236-250 nm. nih.gov
Method Validation and Sensitivity
The validation of an analytical method is essential to demonstrate its suitability for a specific purpose, ensuring reliability and accuracy. unodc.orgwjarr.com This process involves evaluating several key performance characteristics. researchgate.neteuropa.eu
Analytical Recovery, Precision, Accuracy, and Linearity
Method validation for the analysis of phenethylamine derivatives typically assesses recovery, precision, accuracy, and linearity to ensure the data is reliable. nih.gov
Analytical Recovery: This parameter measures the efficiency of the extraction process. For designer psychostimulants, including phenethylamine analogues, solid-phase extraction methods have shown analytical recoveries ranging from 64% to 92%. nih.gov In a study analyzing isomeric amphetamine-related drugs in blood, extraction recoveries were observed to be between 63% and 90%. researchgate.netmdpi.com
Precision: Precision reflects the closeness of repeated measurements. It is often expressed as the coefficient of variation (%CV). For the analysis of amphetamine-related drugs, intra-assay CVs of 1.1-6.1% and inter-assay CVs of 2.1-20.8% have been reported. ojp.gov Methods are generally considered acceptable when the %CV is ≤20%. mdpi.com
Accuracy: Accuracy is the closeness of the measured value to the true value. It can be expressed as a percentage of the nominal concentration. In studies of designer drugs, accuracies have been reported in the range of 89-112% and 89-118%. researchgate.netmdpi.comojp.gov Acceptable bias is often considered within ±20% of the theoretical concentration. mdpi.com
Linearity: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a given range. europa.eu For quantitative methods, calibration curves typically show a coefficient of determination (R²) of ≥0.99. chromatographytoday.com The specified range for assay validation is often 80% to 120% of the test concentration. europa.eu
| Parameter | Reported Values/Ranges | Matrix/Analyte Class | Citation |
|---|---|---|---|
| Analytical Recovery | 64-92% | Designer Psychostimulants (Urine) | nih.gov |
| 63-90% | Isomeric Amphetamine-Related Drugs (Blood) | researchgate.netmdpi.com | |
| Precision (Intra-assay CV) | 1.1-6.1% | Designer Amphetamines (Blood) | ojp.gov |
| Precision (Inter-assay CV) | 2.1-20.8% | Designer Amphetamines (Urine) | ojp.gov |
| Accuracy | 89-112% | Designer Amphetamines (Blood) | ojp.gov |
| 89-118% | Isomeric Amphetamine-Related Drugs (Blood) | researchgate.netmdpi.com | |
| Linearity (R²) | ≥0.99 | Various Analytes (Plasma, Blood) | chromatographytoday.com |
Limit of Detection (LOD)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with precision and accuracy. unodc.org A signal-to-noise ratio of 3:1 is a widely accepted minimum requirement for estimating the LOD. unodc.orgojp.gov For various designer phenethylamines and related compounds, analytical methods have achieved LODs in the sub-ng/mL range.
For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 15 different psychostimulants in urine reported an LOD of 0.5 ng/mL for most analytes. nih.gov Another study on designer amphetamines in blood found LODs to be between 0.5 ng/mL and 1 ng/mL. ojp.gov In the analysis of isomeric amphetamine-related drugs in blood, a UPLC-qTOF-MS method established a limit of detection and quantification at 20 ng/mL for all analytes. researchgate.netmdpi.com
| Analyte Class | LOD | Matrix | Analytical Method | Citation |
|---|---|---|---|---|
| Designer Psychostimulants (e.g., 2C-D) | 0.5 ng/mL | Urine | LC-MS/MS | nih.gov |
| Designer Amphetamines (e.g., 2C-D) | 0.5 ng/mL | Blood | LC-MS/MS | ojp.gov |
| Isomeric Amphetamine-Related Drugs | 20 ng/mL | Blood | UPLC-qTOF-MS | researchgate.netmdpi.com |
| β-methylphenethylamine | 10-50 ng/mL | Urine | UPLC/MS/MS | nih.gov |
Matrix Effects and Interferences
Matrix effects are a significant consideration in method validation, as endogenous or exogenous substances in a sample matrix can interfere with the analysis, causing signal suppression or enhancement. unodc.orgchromatographyonline.com These effects can compromise the accuracy and precision of the method. chromatographyonline.com
In the analysis of isomeric amphetamine-related drugs in aged animal blood, matrix effects of 9-21% were observed. researchgate.netmdpi.com Studies on designer amphetamines have also evaluated potential interferences from structurally related compounds and common drugs, with some methods showing no significant matrix effects after optimization. ojp.gov However, in one interference study, the presence of meperidine caused a measurable suppression of the signal for two analytes. ojp.gov The use of internal standards that are structurally similar to the analyte can help to compensate for some matrix effects. chromatographyonline.com Proper sample preparation, such as solid-phase extraction, is critical to remove interfering components like phospholipids (B1166683) from biological samples, thereby minimizing matrix effects. chromatographytoday.com
Differentiation of Isomers
The differentiation of positional isomers is a significant analytical challenge because isomers often have identical molecular weights and can produce very similar mass spectra. oup.comresearchgate.net This is particularly relevant for this compound and its isomers.
Gas Chromatography/Infrared/Mass Spectrometry (GC/IR/MS) has been shown to be a powerful technique for this purpose. nih.govasme.org While the mass spectra of the underivatized 4-methylphenylalkylamine isomers can be difficult to distinguish, their N-acetyl derivatives can be readily differentiated using GC/IR/MS. nih.govresearchgate.net The combination of independent IR and MS data provides a higher level of confidence in identification. nih.gov
Derivatization is a common strategy to enhance the differences between isomers. The formation of perfluoroacyl derivatives, such as pentafluoropropionamides and heptafluorobutyrylamides, results in unique fragment ions in the mass spectra that allow for specific identification of different side-chain regioisomers. oup.com Similarly, derivatization with reagents like N-succinimidyl-4-nitrophenylacetate or 4-nitrobenzoyl chloride has been successfully used to distinguish between isomeric β-methylphenylethylamines and α-methylphenylethylamines using tandem mass spectrometry. d-nb.info
Structure Activity Relationship Sar Studies of 4 Methylphenethylamine and Derivatives
Influence of Ring Substituents on Pharmacological Activity
Substitutions on the phenyl ring of the phenethylamine (B48288) scaffold can dramatically alter a compound's interaction with biological targets. biomolther.orgmdpi.com
Para-Methyl Substitution and its Significance
4-Methylphenethylamine (4-MPEA), also known as para-methylphenethylamine, is an organic compound that acts as an agonist for the human trace amine-associated receptor 1 (TAAR1). wikipedia.org This is a characteristic it shares with other monomethylated phenethylamine isomers like amphetamine. wikipedia.org Studies on a series of substituted phenethylamines have shown that increasing the steric bulk at the 4-position of the aromatic ring can lead to ligands with low efficacy. nih.gov For instance, while some substitutions at the para-position of the phenyl ring, such as with alkyl or halogen groups, can have positive effects on binding affinity to certain receptors like the 5-HT2A receptor, the specific nature of the substituent is crucial. biomolther.orgnih.gov
In the context of dopamine (B1211576) reuptake inhibition, compounds with a methyl benzene (B151609) ring attached have demonstrated relatively potent effects. biomolther.org
Effect of Methoxy (B1213986) and Other Groups on Phenyl Ring
The introduction of a methoxy group to the phenyl ring of phenethylamine derivatives can have varied and significant impacts on their pharmacological profile. For example, compounds with a methoxy group at the Ar position have shown very weak or no inhibitory activity on dopamine reuptake. biomolther.orgbiomolther.org Specifically, 2,5-dimethoxy-4-methylphenethylamine (B1664025) (2C-D) is a known psychedelic and stimulant. wikipedia.org
The position of the methoxy group is also a determining factor. Studies on N-benzylphenethylamines have indicated that methoxy substitutions at the ortho or meta positions of the benzyl (B1604629) ring enhanced activity, while para substitution reduced it. mdpi.com Furthermore, locking the methoxy groups of certain phenethylamines into ring structures can either increase potency or lead to inactive compounds, depending on the original molecule. heffter.org For instance, transforming the methoxy groups of DOB (2,5-dimethoxy-4-bromoamphetamine) into dihydrofuran rings increases potency, whereas a similar modification to mescaline results in an inactive compound. heffter.org
Other substitutions on the phenyl ring also play a role. For instance, a substituted phenyl group can greatly reduce dopamine reuptake inhibitory activities compared to an unsubstituted phenyl group. biomolther.org
Correlation between Structural Modifications and Biological Activity
A clear correlation exists between structural modifications of the phenethylamine core and the resulting biological activity. biomolther.orgnih.gov The nature, position, and size of substituents on the phenyl ring dictate the compound's affinity and efficacy at various receptors and transporters. biomolther.orgnih.gov
For example, in the context of 5-HT2A receptor binding, phenethylamines generally show higher affinity than tryptamines. biomolther.orgnih.gov The presence of alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon positively influences binding affinity. biomolther.orgnih.gov Conversely, alkoxy or nitro groups at the R1 position can decrease affinity. biomolther.org
The following table summarizes the effects of different phenyl ring substitutions on the activity of phenethylamine derivatives:
| Substitution | Position | Effect on Activity | Reference |
| Methyl | para | Agonist at TAAR1; Potent dopamine reuptake inhibition | wikipedia.orgbiomolther.org |
| Methoxy | Ar position | Weak or no dopamine reuptake inhibition | biomolther.orgbiomolther.org |
| Methoxy | ortho, meta (on N-benzyl) | Enhanced 5-HT2A activity | mdpi.com |
| Methoxy | para (on N-benzyl) | Reduced 5-HT2A activity | mdpi.com |
| Alkyl/Halogen | para | Positive effect on 5-HT2A binding affinity | biomolther.orgnih.gov |
| Alkoxy/Nitro | R1 position | Decreased 5-HT2A binding affinity | biomolther.org |
Importance of Side Chain Substituents
Modifications to the ethylamine (B1201723) side chain of phenethylamines are also crucial in determining their pharmacological properties, including their potency and mechanism of action. wikipedia.org
Alpha-Methyl Side Chain and MAO Inhibitory Effects
The introduction of a methyl group at the alpha position of the phenethylamine side chain, creating amphetamine, is a well-known modification that significantly alters the compound's properties. wikipedia.org This substitution can render the compound resistant to metabolism by monoamine oxidase (MAO). wikipedia.org For example, an alpha-methyl side chain can make the drug immune to deamination in the gut. wikipedia.org
Impact of Alkyl Chain Length on Potency
The length of the alkyl chain in phenethylamine derivatives can significantly influence their potency and activity. nih.gov For instance, in a series of 2-(alkyl amino)-1-arylalkan-1-one derivatives, the inhibitory activity on dopamine reuptake increased with the length of the carbon chain at the R2 position (hexyl > pentyl > propyl > ethyl). biomolther.orgnih.gov
Similarly, studies on other types of molecules have shown that increasing the alkyl chain length can enhance antioxidant activity up to a certain point. psu.edu However, in other contexts, such as with triphenylamine-based hole transport materials, shorter alkyl chains can lead to more compact packing and enhanced charge mobility. ed.ac.uk
Research on side chain analogues of phenethylamine has shown that 3-phenylpropylamine (B116678) is oxidized more slowly and binds more tightly to MAO A than phenethylamine, while 4-phenylbutylamine (B88947) is not a substrate but a competitive inhibitor. acs.org This highlights the intricate relationship between alkyl chain length and interaction with specific enzymes.
The table below illustrates the impact of side chain modifications on the activity of phenethylamine derivatives:
| Modification | Effect | Reference |
| Alpha-methyl group | Can confer resistance to MAO | wikipedia.org |
| Increasing alkyl chain length (at R2) | Increased dopamine reuptake inhibition | biomolther.orgnih.gov |
| Elongation of the alkyl chain (at position 1) | Decrease in dopaminergic pathway influence | nih.gov |
| 3-phenylpropyl side chain | Slower oxidation by and tighter binding to MAO A | acs.org |
| 4-phenylbutyl side chain | Competitive inhibition of MAO A | acs.org |
Stereoisomerism and Enantiomeric Purity in Research
The introduction of a chiral center into phenethylamine derivatives, such as by adding a methyl group to the alpha (α) or beta (β) position of the ethylamine side chain, results in the existence of stereoisomers (enantiomers). These enantiomers, being non-superimposable mirror images, can exhibit markedly different pharmacological properties. Consequently, the enantiomeric purity of a compound used in research is critical, as the presence of a less active or differently acting enantiomer can confound the interpretation of results.
For instance, research on β-methyl-substituted phenethylamines has demonstrated enantiomeric selectivity at the human trace amine-associated receptor 1 (TAAR1). wikipedia.org Similarly, studies on 4-amino-α-methylphenethylamine derivatives as monoamine oxidase (MAO) inhibitors have underscored the importance of the orientation of the α-methyl group in determining potency and selectivity. uchile.cl
Differences in Potency and Selectivity
The spatial arrangement of atoms in stereoisomers dictates how they fit into the three-dimensional binding sites of receptors and enzymes. This often leads to significant differences in potency (the amount of a substance needed to produce a given effect) and selectivity (the degree to which a substance acts on a given site versus other sites) between enantiomers.
A classic example is found in the parent compound of the amphetamine class, α-methylphenethylamine. The dextro (S)-isomer of amphetamine is three to five times more potent as a central nervous system stimulant than the levo (R)-isomer. nih.govuomustansiriyah.edu.iq This difference is attributed to their differential effects on catecholamine neurotransmission; d-amphetamine has a greater effect on dopamine, while l-amphetamine has a more balanced action on both dopamine and noradrenaline. nih.gov
This stereoselectivity is a recurring theme in related phenethylamines. For hallucinogenic amphetamines, such as 2,5-dimethoxy-4-iodoamphetamine (DOI), the R-(levo)-enantiomer is the more potent eutomer at the serotonin (B10506) 5-HT2A receptor. frontiersin.orgacs.org This is a reversal of what is seen with stimulant amphetamines, providing a powerful clue that their primary mechanisms of action differ. frontiersin.org
Studies on 4-amino-α-methylphenethylamine derivatives as monoamine oxidase (MAO) inhibitors further illustrate this point. In vitro investigations confirmed that these compounds are highly selective and reversible MAO-A inhibitors. uchile.cl A comparison between racemic (±)4-dimethylamino-α-methyl-phenethylamine (4-DMAA) and a sample enriched in the levo isomer revealed that the levo-enriched salt was less active than the racemic mixture, highlighting the stereochemical influence on inhibitory potency. uchile.cl In contrast, the achiral parent compound, 4-dimethylaminophenethylamine (4-DMAPEA), which lacks the α-methyl group and thus stereoisomerism, was found to be a nonselective MAO inhibitor. uchile.cl
| Compound/Isomer | Target/Effect | Potency/Selectivity Finding |
| d-Amphetamine (S-isomer) | CNS Stimulation | 3-5 times more potent than l-amphetamine. nih.govuomustansiriyah.edu.iq |
| l-Amphetamine (R-isomer) | CNS Stimulation | Less potent than d-amphetamine. nih.govuomustansiriyah.edu.iq |
| Hallucinogenic Amphetamines (e.g., DOI) | 5-HT2A Receptor Activity | The R-(levo)-enantiomer is more potent. frontiersin.orgacs.org |
| (" "-)-4-DMAA (levo-enriched) | MAO-A Inhibition | Less active than the racemic mixture. uchile.cl |
| (±)-4-DMAA (racemic) | MAO-A Inhibition | Highly selective and reversible MAO-A inhibitor. uchile.cl |
| 4-DMAPEA (achiral) | MAO Inhibition | Nonselective and reversible MAO inhibitor. uchile.cl |
Conformational Studies and Receptor Binding
The three-dimensional shape, or conformation, that a molecule like this compound adopts is crucial for its ability to bind to a receptor. Conformational studies analyze the energetically preferred shapes of these molecules. Phenethylamines typically exist in two stable conformations: a folded form where the amine side chain is bent towards the aromatic ring, and an extended form where it is directed away from the ring. uchile.cl The extended conformation is generally preferred in aqueous solutions and is believed to be the bioactive conformation for binding to many receptors. uchile.cl The interaction is often stabilized by the protonated amine group forming a bond with the receptor. uomustansiriyah.edu.iq
Optimization of Inhibitory Potency and Lipophilicity
In drug design, a key goal is to optimize a molecule's properties to enhance its therapeutic effect. This often involves modifying the structure to improve its inhibitory potency and adjust its lipophilicity (its ability to dissolve in fats and oils), which affects its absorption, distribution, and ability to cross cell membranes like the blood-brain barrier.
One strategy to enhance potency is through conformational restriction. By locking the flexible phenethylamine side chain into a more rigid structure that mimics the ideal binding conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in affinity and potency. For example, in the development of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure increased the inhibitory potency threefold. acs.orgnih.govresearchgate.net
Another common approach is the rational substitution on the phenyl ring. In a study aimed at developing inhibitors for prostate-specific membrane antigen (PSMA), a series of N-2-phenylethylphosphonyl derivatives of glutamic acid were synthesized. nih.gov The inhibitory potency was optimized using the Topliss batchwise approach, a method for systematic analog development. It was found that adding electron-withdrawing and lipophilic substituents, such as in the 3,4-dichlorophenyl analog, resulted in a nearly tenfold improvement in potency compared to the unsubstituted phenyl derivative. nih.gov Conversely, a 4-methoxy group, which is less lipophilic, rendered the compound essentially inactive. nih.gov This demonstrates that a combination of electronic (sigma) and lipophilic (pi) parameters is crucial for optimizing the pharmacophore. nih.gov
Similarly, for mescaline derivatives, extending the 4-alkoxy substituent or introducing fluorinated groups—both modifications that increase lipophilicity—generally led to increased binding affinities at 5-HT2A and 5-HT2C receptors and enhanced activation potency. frontiersin.org
| Lead Structure Modification | Target Enzyme/Receptor | Result |
| Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | NAPE-PLD | 3-fold increase in inhibitory potency. acs.orgnih.gov |
| Addition of 3,4-dichloro substituents to phenyl ring of a phenylethylphosphonyl derivative | Prostate-Specific Membrane Antigen (PSMA) | ~10-fold improvement in inhibitory potency. nih.gov |
| Addition of a 4-methoxy substituent to phenyl ring of a phenylethylphosphonyl derivative | Prostate-Specific Membrane Antigen (PSMA) | Compound became essentially void of inhibitory potency. nih.gov |
| Extension of 4-alkoxy substituent on mescaline derivatives | 5-HT2A/2C Receptors | Increased binding affinity and activation potency. frontiersin.org |
Research Applications and Potential Areas of Investigation
Use as a Precursor or Intermediate in Organic Synthesis
The chemical structure of 4-Methylphenethylamine makes it a viable precursor or intermediate in the synthesis of more complex molecules. smolecule.com Its primary amine and substituted phenyl ring are functional groups that can be readily modified through various organic reactions. For instance, the phenethylamine (B48288) backbone is a core structure in many biologically active compounds.
One documented synthetic application involves its use as a starting material for 4-methylphenmetrazine (4-MPM). The synthesis pathway includes reacting 4-MPEA's structural analog, 2-bromo-1-(4-methylphenyl)propan-1-one, with ethanolamine. This is followed by reduction with sodium borohydride (B1222165) and cyclization with sulfuric acid to form the morpholine (B109124) ring characteristic of phenmetrazine and its analogs. nih.gov This highlights how the 4-methylphenyl moiety of 4-MPEA can be incorporated into more complex heterocyclic structures.
Furthermore, related structures like (R)-4-methoxy-alpha-methylphenethylamine serve as crucial chiral intermediates in the synthesis of pharmaceuticals such as the asthma medications Formoterol and Carmoterol. google.com Synthetic methods developed for these related compounds, such as reductive amination of the corresponding ketone (4-methylphenylacetone), are also primary routes for producing 4-MPEA itself, underscoring the compound's place within a family of synthetically useful phenethylamines.
Pharmacological Probes in Neuroscience Research
This compound serves as a valuable research tool for investigating the central nervous system, largely due to its effects on monoaminergic neurotransmitter systems.
In animal models, 4-MPEA and structurally similar compounds have been shown to exert significant effects on the CNS, particularly on motor activity. Studies on related compounds, such as mephedrone (B570743) (4-methylmethcathinone), demonstrate profound locomotor hyperactivity in rats. nih.gov Research comparing various substituted amphetamines and cathinones has established clear structure-activity relationships for their locomotor stimulant effects. nih.gov For example, para-substituted amphetamines often show high efficacy as locomotor stimulants in mice. nih.gov These studies use automated photobeam analysis in open-field tasks to quantify movement, providing a basis for understanding how structural modifications to the phenethylamine backbone, such as the 4-methyl group, influence CNS stimulation. nih.govmdpi.com
Table 1: Selected CNS Effects of this compound Analogs in Animal Models
| Compound | Animal Model | Observed Effect | Research Focus |
| Mephedrone (4-Methylmethcathinone) | Adolescent Rats | Profound locomotor hyperactivity. nih.gov | Investigating stimulant effects and brain activation patterns. nih.gov |
| Para-chloro-amphetamines | Mice | Potent stimulation of locomotion. nih.gov | Establishing structure-activity relationships for locomotor effects. nih.gov |
| Methamphetamine | Rats | Activation of mesolimbic regions, leading to stimulant effects. nih.gov | Used as a reference compound for comparing the effects of novel stimulants. nih.gov |
The primary mechanism behind the CNS effects of 4-MPEA involves the modulation of monoamine neurotransmitter systems. Like amphetamine, it is classified as a norepinephrine-dopamine releasing agent (NDRA). wikipedia.orghandwiki.org NDRAs increase the extracellular concentrations of norepinephrine (B1679862) and dopamine (B1211576) in the brain. wikipedia.org
The process involves several actions at the presynaptic nerve terminal:
Transporter Interaction: 4-MPEA interacts with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.gov
Inhibition of Reuptake: It can inhibit the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. nih.gov
Vesicular Release: It disrupts the storage of dopamine and norepinephrine in synaptic vesicles by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increase in their cytosolic concentration. wikipedia.org This action promotes the reversal of DAT and NET, causing a significant, non-exocytotic release of dopamine and norepinephrine into the synapse. wikipedia.orgwikipedia.org
Research on a range of amphetamine-type stimulants has shown that their most potent effect is often the release of norepinephrine, which is thought to contribute significantly to their stimulant properties. nih.gov
Investigational Tools for Trace Amine-Associated Receptors (TAARs)
This compound is a known agonist of the human trace amine-associated receptor 1 (TAAR1). wikipedia.org This property makes it a useful tool for studying the function of this receptor. TAAR1 is a G protein-coupled receptor expressed in brain regions associated with monoaminergic neurons, where it acts as a key modulator of dopamine and norepinephrine signaling. frontiersin.orgfrontiersin.org
As a TAAR1 agonist, 4-MPEA can be used in vitro to activate the receptor and study its downstream signaling pathways, such as the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Studies comparing various phenethylamine analogues have characterized their relative potencies and efficacies at the TAAR1 receptor. This research helps to elucidate the structural requirements for TAAR1 activation and to differentiate the pharmacology of various trace amines and related compounds. nih.gov By activating TAAR1, which can form heterodimers with dopamine D2 receptors, 4-MPEA can be used to investigate the receptor's role in negatively regulating dopamine transmission. nih.gov This makes it a valuable probe for exploring TAAR1 as a potential therapeutic target for conditions involving dysregulated dopaminergic activity. nih.govmdpi.com
Table 2: TAAR1 Agonist Activity of Phenethylamine Analogs
| Compound | EC₅₀ (µM) | Eₘₐₓ (%) |
| Phenethylamine | 8.8 | 97 |
| β-Methylphenethylamine | 2.1 | 77 |
| Tyramine | 9.5 | 77 |
| Higenamine | 0.98 | 93 |
| Methyltyramine | 23 | 83 |
| Data derived from in vitro studies using HEK293T cells stably expressing human TAAR1, with Eₘₐₓ relative to phenethylamine. nih.gov |
Studies on Drug Metabolism and Interactions
Investigating how compounds like 4-MPEA are metabolized and how they interact with metabolic enzymes is crucial for understanding their complete pharmacological profile.
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of drugs and other xenobiotics. mdpi.com Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov Published literature indicates that this compound appears to inhibit the human cytochrome P450 enzymes CYP1A2 and CYP2A6. wikipedia.org
CYP1A2: This enzyme is involved in the metabolism of various clinical drugs. Its inhibition can alter the pharmacokinetics of co-administered substances that are substrates for this enzyme. helsinki.fi
CYP2A6: This is another important CYP isoform, and its inhibition can also lead to metabolic interactions. nih.gov
Profiling the inhibitory potential of a compound against a panel of key CYP isoforms is a standard part of preclinical drug development. nih.gov Such studies typically involve in vitro assays using human liver microsomes and specific probe substrates for each enzyme to determine parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). nih.gov While specific quantitative inhibition data for 4-MPEA is not detailed in the available literature, its reported activity suggests a potential for interactions with substrates of CYP1A2 and CYP2A6. wikipedia.org
Table 3: Reported Cytochrome P450 Inhibition Profile for this compound
| Enzyme Isoform | Reported Effect | Significance |
| CYP1A2 | Inhibition wikipedia.org | Potential to alter the metabolism of other drugs metabolized by this enzyme. helsinki.fi |
| CYP2A6 | Inhibition wikipedia.org | Potential for drug-drug interactions with substrates of this isoform. nih.gov |
Forensic and Clinical Toxicology Research
Phenethylamine and its derivatives are a major class of novel psychoactive substances (NPS) that present ongoing challenges to forensic and clinical toxicology laboratories. The constant emergence of these "designer drugs," created by modifying the structure of existing controlled substances, requires the continuous development of sensitive and specific detection methods to identify them in biological samples.
Development of Screening Methods for Novel Psychoactive Substances (NPS)
The proliferation of NPS, including phenethylamines like 4-MPEA, necessitates robust screening methods for their detection in forensic and clinical settings. The structural similarity among phenethylamine derivatives can make differentiation difficult, which is critical as legal status can vary between isomers. nih.govnih.gov
Advanced analytical techniques are essential for the unambiguous identification and quantification of these compounds. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most effective and frequently used methods in toxicology for detecting NPS. researchgate.netfda.gov.tw These methods offer high sensitivity and selectivity, allowing for the detection of substances at very low concentrations in complex biological matrices such as urine, blood, and hair. researchgate.netnih.gov
For instance, a study developing a multiresidual analysis of 13 illicit phenethylamines in amniotic fluid using LC-MS/MS reported limits of detection (LODs) ranging from 3 to 6 ng/mL and limits of quantitation (LOQs) from 9 to 20 ng/mL. nih.gov Another comprehensive LC-MS/MS screening method for 74 phenethylamines in urine achieved an LOD of 0.5 ng/mL and a lower limit of quantification (LLOQ) of 1.0 ng/mL for all target compounds. fda.gov.tw The validation of these methods is crucial and typically involves assessing parameters such as linearity, precision, accuracy, recovery, and matrix effects to ensure reliable results. nih.govmmu.ac.uk
Table 1: Detection Limits for Phenethylamines in Biological Samples Using Mass Spectrometry Methods
| Analytical Method | Matrix | Target Analytes | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |
|---|---|---|---|---|---|
| LC-MS/MS | Amniotic Fluid | 13 Illicit Phenethylamines | 3 - 6 ng/mL | 9 - 20 ng/mL | nih.gov |
| LC-MS/MS | Urine | 74 Phenethylamines | 0.5 ng/mL | 1.0 ng/mL | fda.gov.tw |
| GC-MS | Hair | Amphetamine, Methamphetamine, MDA, MDMA | 0.05 - 0.1 ng/mg | 0.1 - 0.2 ng/mg | jfda-online.com |
Environmental and Cellular Impact Studies
Research into the effects of phenethylamines at the cellular level is crucial for understanding their broader biological impact. This includes their potential interactions with fundamental cellular processes like growth factor signaling and receptor binding activities.
Prevention of Growth Factors in Cells
The interaction between phenethylamine compounds and cellular growth factor pathways is an area of ongoing investigation. Growth factors are substances that stimulate cell growth, proliferation, and differentiation, and their signaling pathways are critical for normal cellular function. nih.gov The World Anti-Doping Agency (WADA) lists various growth factors and their signaling inhibitors as prohibited substances, highlighting their potent biological effects. wada-ama.orgwada-ama.org While direct research on 4-MPEA's ability to prevent growth factors is limited, studies on structurally related compounds provide insight into potential mechanisms. For example, research has explored the effects of various compounds on inhibiting tumor cell growth, a process heavily reliant on growth factor signaling.
Inhibition of Indole (B1671886) Alkaloid and Receptor Binding Activities
The ability of phenethylamines to interact with various receptor systems is a key aspect of their pharmacology. This includes potential interactions with receptors typically associated with indole alkaloids. Both phenethylamines and indoleamines (like tryptamines) can act as agonists at serotonin (B10506) 5-HT₂A receptors, a common target for hallucinogenic compounds. nih.govnih.gov
Research into the binding affinities of various compounds provides a framework for understanding these interactions. For instance, studies on indole-based kratom alkaloids have detailed their binding affinities at opioid and adrenergic receptors. nih.govsunderland.ac.uk Similarly, extensive structure-activity relationship (SAR) studies have been conducted on phenethylamine derivatives to determine their binding profiles at serotonin and other monoamine receptors. nih.govnih.govfrontiersin.org These studies demonstrate that modifications to the phenethylamine structure, such as substitutions on the phenyl ring, can significantly alter receptor affinity and efficacy. While specific data on 4-MPEA inhibiting indole alkaloid binding is not prominent, its classification as a phenethylamine suggests it likely interacts with monoamine receptor systems, an area that warrants further targeted investigation.
Neurodegenerative Disease Research (e.g., Parkinson's Disease)
The structural similarity of phenethylamines to endogenous monoamines like dopamine has made them subjects of interest in neurodegenerative disease research, particularly for Parkinson's disease. Parkinson's is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra region of the brain. dntb.gov.uaresearchgate.net
Role in Dopamine Degradation Pathways
Phenethylamines, including 4-MPEA, can significantly influence dopaminergic neurotransmission. They can inhibit the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse, thereby increasing extracellular dopamine levels. nih.govbiomolther.org This action is a key mechanism for many stimulant drugs. wikipedia.org
However, sustained elevation of cytoplasmic dopamine can be neurotoxic. Dopamine can undergo auto-oxidation or be metabolized by monoamine oxidase (MAO) into reactive species. nih.govmdpi.com This process generates reactive oxygen species (ROS) and toxic metabolites like 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which can induce oxidative stress, damage mitochondrial function, and contribute to protein aggregation—all hallmarks of the neurodegeneration seen in Parkinson's disease. dntb.gov.uanih.govnih.gov Studies on β-phenethylamine (β-PEA), the parent compound of 4-MPEA, have shown that it can increase dopamine concentrations and promote oxidative stress, potentially contributing to the progressive development of Parkinson's-like pathology. nih.govmdpi.com The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces Parkinsonism, acts through a mechanism that ultimately inhibits mitochondrial complex-I, a pathway that has also been linked to β-PEA's neurotoxic potential. nih.gov Therefore, research into 4-MPEA's specific effects on dopamine metabolism, oxidative stress, and mitochondrial health is a relevant area for understanding its potential role in the pathophysiology of neurodegenerative disorders.
Future Directions and Open Questions
The study of this compound (4-MPEA) presents several promising avenues for future research. While initial investigations have characterized its basic pharmacological profile, a number of questions remain unanswered, highlighting the need for continued exploration into its physiological effects, long-term implications, and underlying mechanisms of action. The following sections outline key areas that warrant further investigation.
Further Elucidation of Physiological Functions of TAAR1
This compound is recognized as an agonist for the human trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) implicated in the modulation of monoaminergic neurotransmission. researchgate.net TAAR1 is expressed in critical brain regions, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), where it influences dopaminergic and serotonergic systems. nih.govnih.govmdpi.com Activation of TAAR1 generally serves as a negative modulator of monoamine neurotransmission. nih.govnih.gov For instance, studies have shown that TAAR1 activation can reduce the firing rate of dopaminergic neurons in the VTA and serotonergic neurons in the DRN. nih.govfrontiersin.org
Despite this understanding, the full spectrum of TAAR1's physiological functions remains to be fully elucidated. Future research should focus on several open questions:
Receptor Interactions: Evidence suggests a functional link between TAAR1 and other key receptors, such as the dopamine D2 receptor, where TAAR1 activation may reduce agonist potency and promote desensitization. nih.govfrontiersin.org Similarly, interactions with 5-HT1A autoreceptors in serotonin neurons are also an area of interest. nih.gov Further investigation is required to understand the molecular details of these interactions and their physiological consequences.
Downstream Signaling: While TAAR1 is known to signal through Gαs to increase intracellular cAMP levels, the extent of cAMP-independent signaling pathways, such as those involving β-arrestin2, requires more thorough clarification. nih.govfrontiersin.org
Endogenous Tone: The concept of TAAR1 being under tonic activation in certain brain regions needs further exploration, as this could mean that exogenous ligands might act as functional antagonists depending on the context. nih.gov
The development and use of more selective TAAR1 agonists and antagonists will be crucial in dissecting these complex functions and validating the therapeutic potential of targeting this receptor. researchgate.netnih.gov
Long-term Effects and Chronic Toxicity in Human Research
A significant gap in the current body of knowledge is the absence of formal studies on the long-term psychological, behavioral, and toxicological effects of this compound in humans. ofdt.fr While research on related amphetamine compounds provides a basis for potential concerns, direct evidence for 4-MPEA is lacking. Studies on amphetamines like MDMA and methamphetamine have documented long-term neurotoxic effects in animal models, including damage to monoaminergic nerve terminals and even neuronal cell bodies. nih.govnih.govnih.gov
Future research must prioritize the investigation of the chronic effects of 4-MPEA. Key areas for investigation would include:
Clinical Toxicity: Systematic studies are needed to determine the clinical patterns of both acute and chronic toxicity in humans. ofdt.fr
Abuse Potential: The dependence and abuse potential of 4-MPEA is an important area for future behavioral pharmacology studies. ofdt.fr Research on structurally similar compounds like β-Methylphenethylamine (BMPEA) has begun to explore these behavioral effects, but specific data for the 4-methyl isomer is needed. researchgate.net
Interactions: The potential for interactions with other substances is a critical and un-investigated area. ofdt.fr Given that related compounds are often found in combination with other substances like amphetamine and caffeine (B1668208), understanding these interactions is vital. ofdt.fr
Experience with prescribed psychostimulants is of limited utility in understanding the long-term effects of less-regulated phenethylamine analogues. nih.gov Therefore, dedicated preclinical and, where ethically feasible, clinical research is necessary to establish a comprehensive profile of the long-term consequences of 4-MPEA exposure.
Computational Analysis on Pharmacology
Computational pharmacology offers a powerful, predictive approach to characterize the pharmacokinetic and toxicological profile of compounds like this compound. frontiersin.orgnih.gov By employing in silico models, researchers can predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties before extensive in vitro or in vivo testing. frontiersin.org This approach can efficiently guide further research and identify potential liabilities.
For this compound, future computational studies could focus on:
Physicochemical and Drug-likeness Properties: Analysis of molecular weight, lipophilicity (logP), hydrogen bond donors/acceptors, and rotatable bonds to assess its compliance with drug-likeness rules (e.g., Lipinski's, Pfizer's). frontiersin.org
Pharmacokinetic Predictions: Modeling of human intestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes to predict its metabolic fate. frontiersin.orgnih.gov
Toxicity Predictions: Screening for potential carcinogenicity, organ toxicity, and other adverse effects based on its chemical structure. frontiersin.orgnih.gov
The table below illustrates the types of parameters that would be assessed in a comprehensive computational analysis of this compound.
| Parameter Category | Specific Parameter | Predicted Value/Classification | Significance |
| Physicochemical Properties | Molecular Weight | Data not available | Adherence to drug-likeness rules for oral bioavailability. |
| logP (Lipophilicity) | Data not available | Influences absorption and membrane permeability. | |
| Hydrogen Bond Donors/Acceptors | Data not available | Affects solubility and receptor binding. | |
| Pharmacokinetics (ADMET) | Human Intestinal Absorption (HIA) | Data not available | Predicts oral absorption efficiency. |
| Blood-Brain Barrier (BBB) Permeation | Data not available | Indicates potential for central nervous system effects. | |
| CYP Enzyme Inhibition/Substrate | Data not available | Predicts potential for drug-drug interactions. | |
| Half-life (T₁/₂) | Data not available | Estimates the duration of action in the body. | |
| Toxicity | Carcinogenicity | Data not available | Identifies potential long-term cancer risk. |
| hERG Inhibition | Data not available | Screens for risk of cardiac toxicity. | |
| Organ Toxicity (e.g., Hepatotoxicity) | Data not available | Predicts potential for liver damage. |
This table is illustrative of the parameters that would be investigated in a future computational study. Specific predicted values for this compound are not yet available in the cited literature.
Mechanisms of Toxicity
Understanding the precise molecular mechanisms underlying the potential toxicity of this compound is a critical area for future research. Studies on related amphetamines, such as methamphetamine and MDMA, have identified several key pathways that contribute to their neurotoxic effects, and these provide a logical starting point for investigating 4-MPEA. nih.govnih.gov
Potential mechanisms of toxicity that require investigation for this compound include:
Oxidative Stress: A primary mechanism for amphetamine-related neurotoxicity involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress. nih.govnih.gov This can be driven by the auto-oxidation of excess dopamine that is released into the cytoplasm. nih.gov
Excitotoxicity: Amphetamines can increase extracellular glutamate (B1630785) levels, which can lead to overstimulation of glutamate receptors (like NMDA receptors) and subsequent excitotoxic neuronal damage. nih.gov
Mitochondrial Dysfunction: Disruption of mitochondrial function and energy metabolism is another hallmark of amphetamine toxicity, potentially leading to cellular damage. nih.govnih.govnih.gov
Neuroinflammation: The activation of microglia and astrocytes, leading to a pro-inflammatory state in the brain, has been implicated in the toxic effects of methamphetamine. nih.govnih.govmedsci.org
Serotonergic Effects: Unlike classic amphetamine, some analogues possess significant serotonergic activity, which can contribute to a different and potentially more complex toxicity profile. nih.gov The degree to which 4-MPEA interacts with the serotonin system and its transporters is an important, unresolved question.
Future studies should aim to characterize which of these, or other, pathways are most relevant to 4-MPEA's specific toxicological profile, particularly in comparison to its more extensively studied analogues like 4-Methylamphetamine (4-MA). nih.gov
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-Methylphenethylamine, and what parameters critically influence yield and purity?
- Methodological Answer : While commercial synthesis is common (e.g., via reductive amination of 4-methylacetophenone), lab-scale synthesis may involve catalytic hydrogenation of nitriles or imines. Critical parameters include temperature control (215°C boiling point ), catalyst selection (e.g., Raney nickel), and inert atmosphere use to prevent oxidation. Purity can be monitored via GC-MS or HPLC, with attention to byproducts like 4-methylacetophenone residues .
Q. Which analytical techniques are optimal for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (e.g., δ ~2.3 ppm for methyl group, δ ~7.1 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 135.105 .
- Infrared Spectroscopy (IR) : Stretching vibrations for NH₂ (~3350 cm⁻¹) and aromatic C-H (~3030 cm⁻¹) .
- X-ray Crystallography : Limited by its liquid state; derivatization (e.g., hydrochloride salt) may facilitate crystal growth .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (corrosive category 1C) .
- Ventilation : Use fume hoods due to volatility (flash point 91°C) and air sensitivity .
- Storage : Inert atmosphere (N₂/Ar) at 4°C, away from oxidizers and acids to avoid exothermic reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting point)?
- Methodological Answer :
- Solubility Testing : Systematically test in polar (water, ethanol) and nonpolar solvents (hexane) under controlled pH and temperature .
- Melting Point Verification : Use differential scanning calorimetry (DSC) for precise measurement (reported estimate: 116°C ).
- Reproducibility : Cross-validate results with independent labs and reference systematic reviews (e.g., Cochrane guidelines for data harmonization ).
Q. What advanced catalytic systems enhance this compound’s reactivity in biocatalytic or organometallic reactions?
- Methodological Answer :
- Enzymatic Catalysis : Amine dehydrogenases (e.g., from Bacillus subtilis) for stereoselective amination of ketones .
- Transition Metal Complexes : Ru(II)-NHC catalysts for N-alkylation of amines with alcohols, optimizing ligand design for turnover frequency .
- Dynamic Covalent Chemistry : Urea-based catalysts to stabilize intermediates in reductive amination .
Q. How can electronic structure studies (e.g., charge distribution) inform this compound’s reactivity in complex matrices?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) to map frontier molecular orbitals and predict nucleophilic/electrophilic sites (InChIKey: VKJXAQYPOTYDLO ).
- Spectroelectrochemistry : In-situ UV-Vis monitoring of redox behavior in buffered solutions .
- Surface-Enhanced Raman Spectroscopy (SERS) : Probe adsorption dynamics on metallic nanoparticles for catalytic applications .
Q. What experimental designs mitigate biases in pharmacological studies involving this compound derivatives?
- Methodological Answer :
- Blinded Protocols : Randomize compound administration and use placebo controls in in vivo assays (e.g., anti-obesity studies) .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .
- Metabolite Profiling : LC-MS/MS to track biotransformation products and avoid false-positive bioactivity claims .
Data Analysis & Reporting
Q. How should researchers address variability in bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Apply random-effects models to account for heterogeneity (e.g., varying cell lines, assay conditions) .
- Sensitivity Analysis : Identify outliers using Grubbs’ test or principal component analysis (PCA) .
- Reporting Standards : Adhere to ARRIVE guidelines for preclinical studies to enhance reproducibility .
Q. What statistical methods validate structure-activity relationships (SAR) for this compound analogs?
- Methodological Answer :
- Multivariate Regression : Correlate substituent effects (e.g., logP, Hammett σ) with bioactivity .
- Machine Learning : Train QSAR models using open-source tools (e.g., RDKit, KNIME) on datasets like ChEMBL .
- Crystallographic Data Mining : Use Cambridge Structural Database (CSD) to identify conserved binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
